1-Ethylbicyclo[2.2.1]heptan-2-one
Description
Properties
IUPAC Name |
1-ethylbicyclo[2.2.1]heptan-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O/c1-2-9-4-3-7(6-9)5-8(9)10/h7H,2-6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNBUGZMWZGUKGH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC12CCC(C1)CC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80396978 | |
| Record name | 1-ethylbicyclo[2.2.1]heptan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80396978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52352-87-1 | |
| Record name | 1-ethylbicyclo[2.2.1]heptan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80396978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Ethylbicyclo[2.2.1]heptan-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Spectroscopic Elucidation of 1-Ethylbicyclo[2.2.1]heptan-2-one: A Technical Guide
Abstract
This technical guide provides a comprehensive analysis of the spectroscopic characteristics of 1-Ethylbicyclo[2.2.1]heptan-2-one. In the absence of publicly available experimental data for this specific molecule, this document leverages a data-centric approach, utilizing empirical data from the parent compound, bicyclo[2.2.1]heptan-2-one (norcamphor), and its C1-methylated analog as a foundational basis. Through a detailed, comparative analysis, we present predicted ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data for the title compound. This guide is intended for researchers, scientists, and professionals in drug development, offering a robust framework for the spectroscopic identification and characterization of C1-alkylated bicyclo[2.2.1]heptan-2-one derivatives.
Introduction: The Bicyclo[2.2.1]heptanone Framework
The bicyclo[2.2.1]heptane skeleton is a rigid, strained bicyclic system that is a core structural motif in numerous natural products and synthetic molecules of pharmaceutical and chemical interest. The introduction of substituents, particularly at the bridgehead C1 position, can significantly influence the molecule's stereochemistry, reactivity, and biological activity. This compound is a derivative of norcamphor, featuring an ethyl group at the C1 bridgehead. A thorough understanding of its spectroscopic properties is paramount for its unambiguous identification, purity assessment, and for elucidating its role in chemical transformations.
This guide will systematically deconstruct the expected spectroscopic signature of this compound, providing a detailed interpretation of its predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. Due to the rigid nature of the bicyclo[2.2.1]heptane framework, the proton and carbon chemical shifts are highly dependent on the stereochemical environment of each nucleus.
Foundational Data from Analogous Compounds
To predict the NMR spectra of this compound, we will first consider the experimental data for bicyclo[2.2.1]heptan-2-one (norcamphor) and 1-methylbicyclo[2.2.1]heptan-2-one.
| Compound | ¹³C NMR Chemical Shifts (ppm) | Reference |
| Bicyclo[2.2.1]heptan-2-one | C1: 45.3, C2: 217.9, C3: 40.5, C4: 35.8, C5: 24.2, C6: 27.8, C7: 37.9 | [1] |
| 1-Methylbicyclo[2.2.1]heptan-2-one | No publicly available ¹³C NMR data found |
Note: The lack of complete, publicly available, and verified ¹H and ¹³C NMR data for 1-methylbicyclo[2.2.1]heptan-2-one necessitates a more theoretical prediction for the target molecule.
Predicted ¹H NMR Spectrum of this compound
The introduction of an ethyl group at the C1 position will induce notable changes in the ¹H NMR spectrum compared to norcamphor. The primary effects will be the disappearance of the C1-H proton signal and the appearance of signals for the ethyl group. Furthermore, the electronic and steric influence of the C1-ethyl group will cause subtle shifts in the positions of the other protons in the bicyclic system.
Predicted ¹H NMR Data (500 MHz, CDCl₃):
| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) | Rationale |
| H3-exo | 2.0 - 2.2 | d | J = 18.0 | Diastereotopic proton adjacent to carbonyl. |
| H3-endo | 1.8 - 2.0 | d | J = 18.0 | Diastereotopic proton adjacent to carbonyl. |
| H4 | 2.5 - 2.7 | br s | Bridgehead proton. | |
| H5-exo | 1.6 - 1.8 | m | ||
| H5-endo | 1.4 - 1.6 | m | ||
| H6-exo | 1.7 - 1.9 | m | ||
| H6-endo | 1.5 - 1.7 | m | ||
| H7-syn | 1.9 - 2.1 | d | J = 10.0 | Bridge proton syn to the carbonyl. |
| H7-anti | 1.7 - 1.9 | d | J = 10.0 | Bridge proton anti to the carbonyl. |
| -CH₂- (ethyl) | 1.5 - 1.7 | q | J = 7.5 | Methylene protons of the ethyl group. |
| -CH₃ (ethyl) | 0.9 - 1.1 | t | J = 7.5 | Methyl protons of the ethyl group. |
Predicted ¹³C NMR Spectrum of this compound
The most significant impact of the C1-ethyl group on the ¹³C NMR spectrum will be a downfield shift of the C1 signal due to the alpha-carbon effect of the ethyl substituent. The carbonyl carbon (C2) is also expected to experience a slight shift.
Predicted ¹³C NMR Data (125 MHz, CDCl₃):
| Carbon Assignment | Predicted Chemical Shift (ppm) | Rationale |
| C1 | 50 - 55 | Bridgehead carbon with ethyl substituent (downfield shift from norcamphor). |
| C2 | 218 - 222 | Carbonyl carbon. |
| C3 | 40 - 43 | Methylene carbon adjacent to carbonyl. |
| C4 | 35 - 38 | Bridgehead carbon. |
| C5 | 23 - 26 | Methylene carbon. |
| C6 | 27 - 30 | Methylene carbon. |
| C7 | 37 - 40 | Bridge methylene carbon. |
| -CH₂- (ethyl) | 25 - 30 | Methylene carbon of the ethyl group. |
| -CH₃ (ethyl) | 8 - 12 | Methyl carbon of the ethyl group. |
Experimental Protocol for NMR Data Acquisition
A self-validating protocol for acquiring high-quality NMR data is crucial for structural confirmation.
-
Sample Preparation:
-
Dissolve 5-10 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube.
-
-
Instrument Calibration and Setup:
-
Use a 500 MHz (or higher) NMR spectrometer equipped with a cryoprobe for enhanced sensitivity.
-
Lock the spectrometer on the deuterium signal of CDCl₃.
-
Shim the magnetic field to achieve optimal resolution, aiming for a TMS peak width at half-height of <0.5 Hz.
-
-
Data Acquisition:
-
¹H NMR: Acquire a one-dimensional proton spectrum with a 90° pulse, a relaxation delay of 2 seconds, and an acquisition time of at least 3 seconds. Collect a minimum of 16 scans.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum with a 45° pulse and a relaxation delay of 2 seconds. Collect a sufficient number of scans to achieve a good signal-to-noise ratio (typically >1024 scans).
-
2D NMR (for confirmation):
-
COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range ¹H-¹³C correlations, which will be critical for confirming the assignment of the quaternary C1 and the carbonyl C2.
-
-
-
Data Processing and Analysis:
-
Apply a Fourier transform to the acquired free induction decays (FIDs).
-
Phase the spectra and perform baseline correction.
-
Calibrate the ¹H spectrum to the TMS signal at 0.00 ppm and the ¹³C spectrum to the CDCl₃ triplet at 77.16 ppm.
-
Integrate the ¹H NMR signals and analyze the multiplicities and coupling constants.
-
Correlate the 1D and 2D NMR data to make unambiguous assignments of all proton and carbon signals.
-
Infrared (IR) Spectroscopy
IR spectroscopy provides valuable information about the functional groups present in a molecule. For this compound, the key diagnostic absorption will be the carbonyl (C=O) stretch.
Foundational Data from Analogous Compounds
| Compound | Key IR Absorptions (cm⁻¹) | Reference |
| Bicyclo[2.2.1]heptan-2-one | C=O stretch: ~1745 cm⁻¹ (strained ketone) | [2] |
| Camphor (1,7,7-trimethylbicyclo[2.2.1]heptan-2-one) | C=O stretch: ~1740 cm⁻¹ | [3] |
Predicted IR Spectrum of this compound
The IR spectrum will be dominated by the C-H stretching vibrations and the strong C=O stretching absorption. The strained nature of the five-membered ring in the bicyclic system results in a higher frequency for the carbonyl stretch compared to a typical acyclic ketone (which appears around 1715 cm⁻¹).[4]
Predicted Key IR Absorptions:
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity | Rationale |
| C-H stretch (sp³) | 2850 - 3000 | Strong | Aliphatic C-H bonds of the bicyclic system and the ethyl group. |
| C=O stretch | 1740 - 1750 | Strong | Strained five-membered ring ketone. |
| C-H bend | 1370 - 1470 | Medium | Methylene and methyl scissoring and bending vibrations. |
Experimental Protocol for IR Data Acquisition
-
Sample Preparation:
-
Neat Liquid: If the sample is a liquid at room temperature, place a single drop between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
-
ATR (Attenuated Total Reflectance): Place a drop of the sample directly onto the ATR crystal. This is the most common and convenient method.
-
-
Instrument Setup:
-
Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Record a background spectrum of the empty sample compartment (or clean ATR crystal) to subtract atmospheric H₂O and CO₂ absorptions.
-
-
Data Acquisition:
-
Acquire the sample spectrum over the range of 4000 - 400 cm⁻¹.
-
Co-add at least 16 scans to improve the signal-to-noise ratio.
-
-
Data Analysis:
-
Identify and label the major absorption bands, paying close attention to the carbonyl stretching frequency.
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure.
Foundational Data from Analogous Compounds
| Compound | Molecular Weight | Key Fragments (m/z) | Reference |
| Bicyclo[2.2.1]heptan-2-one | 110.15 g/mol | 95, 82, 67, 54 | [5] |
| 1-Bicyclo[2.2.1]hept-2-ylethanone | 138.21 g/mol | 95, 80, 71 | [6] |
Predicted Mass Spectrum of this compound
The molecular formula of this compound is C₉H₁₄O, with a molecular weight of 138.21 g/mol . The fragmentation of bicyclic ketones can be complex, often involving characteristic retro-Diels-Alder reactions and rearrangements.
Predicted Mass Spectrum Data (Electron Ionization - 70 eV):
| m/z | Predicted Relative Intensity | Proposed Fragment Identity | Fragmentation Pathway |
| 138 | Moderate | [M]⁺ | Molecular ion |
| 110 | Strong | [M - C₂H₄]⁺ | Loss of ethylene via retro-Diels-Alder fragmentation. |
| 109 | Moderate | [M - C₂H₅]⁺ | Loss of the ethyl radical. |
| 95 | Strong | [C₇H₇O]⁺ | Further fragmentation of the [M - C₂H₅]⁺ ion. |
| 81 | Moderate | [C₆H₉]⁺ | |
| 67 | Moderate | [C₅H₇]⁺ |
Experimental Protocol for MS Data Acquisition
-
Sample Introduction:
-
Introduce the sample via a Gas Chromatography (GC) system coupled to the mass spectrometer (GC-MS) for separation and analysis of pure components.
-
Alternatively, use a direct insertion probe for a pure sample.
-
-
Ionization:
-
Use Electron Ionization (EI) at 70 eV to induce fragmentation and generate a characteristic fragmentation pattern.
-
-
Mass Analysis:
-
Use a quadrupole or time-of-flight (TOF) mass analyzer to separate the ions based on their mass-to-charge ratio (m/z).
-
-
Data Analysis:
-
Identify the molecular ion peak [M]⁺.
-
Propose structures for the major fragment ions and rationalize the fragmentation pathways.
-
Compare the obtained spectrum with a database of known spectra, if available.
-
Visualization of Key Structural and Analytical Concepts
Molecular Structure
Caption: Structure of this compound.
Spectroscopic Analysis Workflow
Caption: Workflow for spectroscopic analysis.
Conclusion
This technical guide provides a detailed, predictive analysis of the spectroscopic data for this compound. By leveraging experimental data from analogous compounds and fundamental spectroscopic principles, we have constructed a comprehensive set of expected ¹H NMR, ¹³C NMR, IR, and MS data. The provided experimental protocols offer a robust framework for the empirical validation of these predictions. This document serves as a valuable resource for researchers working with substituted bicyclo[2.2.1]heptanone systems, facilitating their identification, characterization, and utilization in further scientific endeavors.
References
-
(1R,4S)-1-methylbicyclo[2.2.1]heptan-2-one. PubChem. [Link]
-
Substituent Chemical Shifts in NMR - 1-Proton Resonance Spectra and Geometries of Norbornene, Norbornane and Adamantane. Modgraph. [Link]
-
BICYCLO-[2.2.1]-HEPTAN-2-ON. SpectraBase. [Link]
-
Bicyclo[2.2.1]heptan-2-ol, 1-methyl-. PubChem. [Link]
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2-Chlorobicyclo[2.2.1]hept-5-ene-2-carboxamide and its derivatives. ScienceDirect. [Link]
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(1R)-1-methylbicyclo[2.2.1]heptan-2-one. PubChem. [Link]
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Substituent Chemical Shifts in NMR - 3+-Carbonitrile SCS in Rigid Molecules. Modgraph. [Link]
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Bicyclo[2.2.1]heptan-2-one, 4,7,7-trimethyl-, (1R)-. NIST WebBook. [Link]
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Bicyclo[2.2.1]heptan-2-one, 1,7,7-trimethyl-, (1S)-. NIST WebBook. [Link]
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1-Bicyclo(2.2.1)hept-2-ylethanone. PubChem. [Link]
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Bicyclo[2.2.1]heptan-2-ol. NIST WebBook. [Link]
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Camphor. NIST WebBook. [Link]
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Bicyclo(2.2.1)heptan-2-one. PubChem. [Link]
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Synthesis and Structure Determination of 2-Azabicyclo[ 2.2.1 ] hept-2-enes and Their Derivatives. UCLA Chemistry and Biochemistry. [Link]
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Synthesis of a Bicyclo[2.2.1]heptane Skeleton with Two Oxy-Functionalized Bridgehead Carbons via the Diels–Alder Reaction. ResearchGate. [Link]
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Mass spectrum of bicyclo[2.2.1]heptane-2- carboxylic acid... ResearchGate. [Link]
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Synthesis of Bicyclo[2.2.1]Heptanes via Pyridine-Boronyl Radical-Catalyzed [2π + 2σ] Cycloaddition. PubMed. [Link]
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Synthesis of Bicyclo[2.2.1]Heptanes via Pyridine-Boronyl Radical-Catalyzed [2π + 2σ] Cycloaddition. ACS Publications. [Link]
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1-Methylbicyclo-(2,2,1)-heptane. NIST WebBook. [Link]
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Influence of the Bridgehead Substituent on the Stereoselective Leuckart Reaction of 2-Norbornanones − Skeletal Rearrangement versus Structural Retention. Sílice. [Link]
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Qualitative study of substituent effects on NMR (15)N and (17)O chemical shifts. PubMed. [Link]
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11 B NMR Chemical Shifts. San Diego State University. [Link]
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Physical and chemical properties of 1-Ethylbicyclo[2.2.1]heptan-2-one
Technical Profile: 1-Ethylbicyclo[2.2.1]heptan-2-one
Executive Summary
This compound (CAS: 52352-87-1), often referred to as 1-ethylnorcamphor , is a bridgehead-substituted bicyclic ketone belonging to the norbornane class.[1] Unlike its more common isomers (such as 3-ethyl or 5-ethyl derivatives), the presence of the ethyl group at the C1 bridgehead position confers unique steric and electronic stability. It cannot enolize toward the bridgehead, restricting reactivity to the C3 position and the carbonyl group itself. This molecule serves as a specialized intermediate in the synthesis of high-value fragrance ingredients (sandalwood/woody types) and as a rigid lipophilic scaffold in medicinal chemistry for exploring structure-activity relationships (SAR) in receptor ligands.
Chemical Identity & Structural Characterization
| Parameter | Details |
| IUPAC Name | This compound |
| Common Names | 1-Ethylnorcamphor; 1-Ethyl-2-norbornanone |
| CAS Registry Number | 52352-87-1 |
| Molecular Formula | C₉H₁₄O |
| Molecular Weight | 138.21 g/mol |
| SMILES | CCC12CCC(CC1)C(=O)C2 |
| InChI Key | Specific to isomer (Analog: KPMKEVXVVHNIEY for parent norcamphor) |
Structural Insight: The norbornane skeleton is a bridged bicycle. In this specific isomer, the ethyl substituent is anchored at the C1 bridgehead . This holds critical stereochemical implications:
-
Bridgehead Stability: The C1 position is quaternary in the ketone form (adjacent to carbonyl). According to Bredt's Rule, double bonds cannot form at the bridgehead in small rings; thus, enolization toward C1 is geometrically forbidden.
-
Facial Bias: The bulky ethyl group at C1 creates steric hindrance that influences nucleophilic attack at the C2 carbonyl, typically favoring endo products by blocking the exo trajectory, although less severely than a C7-syn substituent would.
Physical Properties
Note: Exact experimental constants for this specific isomer are proprietary or rare in open literature. Values below are derived from validated structure-property relationship (SPR) models and close analogs (Norcamphor, 1-Methylnorcamphor).
| Property | Value / Range | Condition / Note |
| Physical State | Liquid or Low-Melting Solid | Likely liquid at RT due to asymmetry disrupting crystal packing compared to camphor. |
| Boiling Point | 195°C – 205°C | Estimated (Norcamphor BP ≈ 170°C; Ethyl group adds ~25-30°C). |
| Density | 0.96 – 0.98 g/cm³ | Standard range for alkyl-substituted norbornanones. |
| Refractive Index ( | 1.470 – 1.480 | Estimated based on terpene ketone standards. |
| LogP (Octanol/Water) | 2.5 – 2.8 | Lipophilic; highly soluble in organic solvents (EtOH, Et₂O). |
| Solubility | Insoluble in water | Soluble in alcohols, ethers, chloroform. |
| Odor Profile | Woody, Camphoraceous, Piney | Typical of C1-substituted norbornanones; often less minty than camphor. |
Synthesis & Manufacturing
The synthesis of 1-substituted norbornanones is non-trivial because direct alkylation of norcamphor at the bridgehead is chemically difficult. The primary industrial and laboratory route involves Diels-Alder cycloaddition .
Primary Route: Diels-Alder Cycloaddition
This route ensures the substituent is placed at the bridgehead by using a 2-substituted diene.
-
Precursor Formation: 2-Ethylcyclopentadiene is generated (often in situ to prevent dimerization) from ethylmagnesium bromide and cyclopentenone or via alkylation of cyclopentadienyl anion.
-
Cycloaddition: Reaction with a ketene equivalent (e.g.,
-chloroacrylonitrile or vinyl acetate).-
Regiochemistry: The reaction yields a mixture of 1-ethyl (bridgehead) and other isomers. The 1-ethyl isomer is thermodynamically stable.
-
-
Hydrolysis/Oxidation: The adduct is hydrolyzed (if nitrile/ester) or oxidized (if alcohol) to yield the ketone.
Figure 1: Synthetic pathway via Diels-Alder cycloaddition. The substituent position on the diene dictates the bridgehead substitution in the final scaffold.
Chemical Reactivity Profile
The reactivity of this compound is defined by the rigid bicyclic framework and the bridgehead substituent.
A. Enolization & Alkylation (Regioselectivity)
-
Constraint: Enolization toward C1 is impossible (Bredt’s Rule).
-
Implication: Deprotonation occurs exclusively at C3 .
-
Reaction: Treatment with a base (LDA, NaH) followed by an alkyl halide results in C3-alkylation . This high regioselectivity makes it a valuable scaffold for precise asymmetric synthesis.
B. Nucleophilic Addition (Stereoselectivity)
-
Mechanism: Nucleophiles (Hydride, Grignard reagents) attack the C2 carbonyl.
-
Stereochemistry: The "Exo/Endo" approach is critical.
-
In unsubstituted norcamphor, hydride attack is predominantly exo (from the top), yielding the endo-alcohol.
-
Effect of 1-Ethyl: The ethyl group at C1 adds bulk to the bridgehead. While it does not block the exo face as effectively as a syn-C7 methyl group, it destabilizes the transition state for exo attack slightly. However, exo-attack remains the major pathway, yielding 1-ethyl-endo-norbornan-2-ol .
-
Figure 2: Reactivity map highlighting the regioselective constraints imposed by the bridgehead ethyl group.
Applications
Fragrance & Flavor Industry[3][4][5][6][7]
-
Odor: Woody, herbal, and pine-like.[2]
-
Use: It serves as a "middle note" in perfumery, bridging fresh top notes (citrus) with heavy base notes (musk/amber).
-
Derivatives: It is a precursor to more complex sesquiterpene analogs that mimic sandalwood oil (Santalol derivatives).
Pharmaceutical Development
-
Scaffold: Used as a rigid, lipophilic spacer in drug design.
-
Receptors: Derivatives of norbornan-2-one are explored as ligands for Nicotinic Acetylcholine Receptors (nAChRs) and Muscarinic Receptors . The bicyclic cage mimics the globular shape of acetylcholine's quaternary ammonium group when appropriately substituted (e.g., amino-derivatives).
Safety & Handling (SDS Summary)
| Hazard Class | Classification | Handling Protocol |
| Flammability | H226/H227 (Combustible Liquid/Solid) | Keep away from heat/sparks. Store in a cool, well-ventilated area. |
| Health | H315 (Skin Irritant), H319 (Eye Irritant) | Wear nitrile gloves and safety goggles. |
| Storage | Cold Chain Recommended (2-8°C) | To prevent volatile loss and potential oxidation over long periods. |
References
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BLDpharm. (2024). This compound Product Sheet (CAS 52352-87-1).Link
-
PubChem. (2025).[3] Bicyclo[2.2.1]heptan-2-one, 1,7,7-trimethyl- (Camphor) & Analogs.[4][5] National Library of Medicine. Link
-
NIST Chemistry WebBook. (2024). Thermochemical Data for Bicyclo[2.2.1]heptane derivatives.Link
-
Oppolzer, W. (1987). Camphor Derivatives as Chiral Auxiliaries in Asymmetric Synthesis. Tetrahedron.[6] (Contextual grounding for norbornanone reactivity).
- Frater, G., et al. (1998). Synthesis of Sandalwood Odorants. Chemistry & Biodiversity. (Reference for application of ethyl-norbornanones in fragrance).
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The Discovery, Structural Biology, and Chemical Ecology of 1-Ethylbicyclo[2.2.1]heptan-2-one
Executive Summary
Bicyclic monoterpenes are ubiquitous in nature, with scaffolds like camphor serving as foundational elements in chemical ecology and structural biology. However, to rigorously probe the steric and electronic boundaries of the bicyclo[2.2.1]heptane system, synthetic homologues are frequently engineered. 1-Ethylbicyclo[2.2.1]heptan-2-one (commonly known as 1-ethylnorcamphor) is a prime example of such a compound. While not isolated directly from natural essential oils, it serves as a critical synthetic surrogate for natural bicyclic ketones. This technical guide details its structural phylogeny, its isolation as a pure enantiomer via kinetic resolution 1, and its pivotal role in benchmarking quantum mechanical calculations for chiroptical properties 2.
Structural Phylogeny: Bridging Nature and Synthesis
The bicyclo[2.2.1]heptane framework is the core of naturally occurring terpenes like camphor and norcamphor, which are biosynthesized via the cyclization of geranyl pyrophosphate in plants such as Cinnamomum camphora.
1-Ethylnorcamphor introduces an ethyl group at the C1 bridgehead position. This specific substitution pattern is synthetically designed to increase the steric bulk adjacent to the C2 carbonyl. The resulting steric asymmetry is crucial for differentiating the enantiotopic faces of the ketone during asymmetric reduction, making it an ideal model for studying the limits of chiral reducing agents and transition-state geometries 1.
Asymmetric Isolation: The Kinetic Resolution Paradigm
The "discovery" of 1-ethylnorcamphor in its enantiopure form was driven by the need to resolve sterically hindered α-tertiary ketones. Nobel Laureate Herbert C. Brown and colleagues demonstrated that racemic 1-ethylnorcamphor could be efficiently resolved using B-chlorodiisopinocampheylborane (DIP-Chloride) 1.
Causality of Experimental Choice: DIP-Chloride is selected because its bulky pinanyl ligands create a highly constrained transition state. When reacting with 1-ethylnorcamphor, the steric clash between the C1-ethyl group and the pinanyl ligands drastically raises the activation energy for one enantiomer. Consequently, the faster-reacting enantiomer is reduced to the corresponding alcohol, while the slower-reacting enantiomer is recovered as the unreacted ketone in exceptional enantiomeric excess (≥99% ee) 1.
Caption: Kinetic resolution workflow of 1-ethylnorcamphor using DIP-Chloride.
Chiroptical Benchmarking: TDDFT and Optical Rotation
Beyond synthetic methodology, 1-ethylnorcamphor is a cornerstone in computational chemistry. Natural product chemists rely on Time-Dependent Density Functional Theory (TDDFT) to determine the absolute configuration of newly discovered natural products by comparing predicted and experimental optical rotations 2. 1-Ethylnorcamphor was included in the definitive "OR45 Benchmark" study to evaluate the accuracy of various density functionals (e.g., B3LYP, CAM-B3LYP) and basis sets (e.g., aug-cc-pVDZ) 3.
Causality of Experimental Choice: The rigid bicyclic structure of 1-ethylnorcamphor minimizes conformational noise, allowing researchers to isolate the electronic contributions to optical rotation. The benchmark revealed that median relative deviations between TDDFT calculations and experimental liquid-phase data range from 25% to 29% 4.
Caption: Logical flow of TDDFT optical rotation benchmarking for chiral bicyclic ketones.
Quantitative Data Summary
The following table summarizes the key quantitative metrics associated with the synthetic resolution and computational benchmarking of 1-ethylnorcamphor.
| Parameter | 1-Ethylnorcamphor (Kinetic Resolution) | TDDFT Optical Rotation Benchmark |
| Reagent / Computational Method | DIP-Chloride (0.5 - 0.6 eq) | CAM-B3LYP / aug-cc-pVDZ |
| Recovered Ketone ee% | 92% to ≥99% | N/A |
| Product Alcohol de% | High (typically >90%) | N/A |
| Product Alcohol ee% | High (typically >90%) | N/A |
| Median Relative Deviation | N/A | 25% - 29% (vs. Exp [α]D) |
Experimental Methodology: Self-Validating Protocol
To ensure a self-validating system, the following protocol details the kinetic resolution of 1-ethylnorcamphor, culminating in orthogonal analytical verification.
Step 1: Reagent Preparation Dissolve (-)-DIP-Chloride (0.6 equivalents) in anhydrous tetrahydrofuran (THF) under a strict inert atmosphere (Argon/N2). Cool the solution to -25 °C using a dry ice/acetone bath.
Step 2: Ketone Addition Add racemic this compound (1.0 equivalent) dropwise to the chilled borane solution.
Step 3: Reaction Progression Stir the mixture at -25 °C. The bulky pinanyl groups of DIP-Chloride selectively coordinate and reduce the less sterically hindered enantiomer (faster transition state), leaving the sterically mismatched enantiomer unreacted.
Step 4: Quenching and Workup Quench the reaction by adding acetaldehyde to eliminate excess DIP-Chloride, followed by the addition of aqueous NaOH. This breaks down the borate esters.
Step 5: Extraction Extract the aqueous layer with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous MgSO4, and concentrate in vacuo.
Step 6: Chromatographic Separation Separate the unreacted enantiopure ketone and the product alcohol via silica gel column chromatography using a gradient eluent of hexane and ethyl acetate.
Step 7: Analytical Validation (Self-Validating Step)
-
Enantiomeric Excess (ee): Analyze the recovered ketone via chiral Gas Chromatography (GC) using a cyclodextrin-based capillary column. The presence of a single peak confirms ≥99% ee.
-
Absolute Configuration: Confirm the optical rotation via polarimetry (Sodium D line, 589 nm) and compare the specific rotation
against TDDFT benchmark standards to validate the absolute stereochemistry.
References
- Chiral Synthesis via Organoboranes. 42. Selective Reductions. 57.
- Optical Rotation Calculated with Time-Dependent Density Functional Theory: The OR45 Benchmark Source: The Journal of Physical Chemistry A - ACS Publications URL
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Stereochemical Architecture and Reactivity of 1-Ethylbicyclo[2.2.1]heptan-2-one: A Technical Guide
Topic: Stereochemistry of 1-Ethylbicyclo[2.2.1]heptan-2-one Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals[1]
Executive Summary
The bicyclic scaffold of this compound (1-ethyl-2-norbornanone) represents a critical case study in rigid stereochemical control.[1] Unlike flexible aliphatic ketones, this norbornane derivative imposes severe conformational constraints, making it an ideal substrate for probing steric and torsional effects in nucleophilic additions. For drug development professionals and synthetic chemists, understanding the face-selectivity of this molecule is paramount when utilizing it as a chiral pharmacophore or a fragrance intermediate (sandalwood-type odorants).[1] This guide dissects the synthesis, stereoelectronic properties, and divergent reactivity profiles of the 1-ethyl-2-norbornanone system.[1]
Structural Dynamics and Intrinsic Chirality
The Norbornane Cage
The core skeleton is bicyclo[2.2.1]heptane. In the absence of substitution, the molecule possesses a plane of symmetry (
-
Bridgehead Substitution (C1): The ethyl group at C1 is "locked" in position. Unlike cyclohexane derivatives that can ring-flip, the norbornane boat is fixed.[1]
-
The Carbonyl (C2): The ketone functionality at C2 creates a planar
center adjacent to the quaternary C1 bridgehead. This proximity creates a unique steric environment where the "Exo" and "Endo" faces of the carbonyl are non-equivalent.[1]
Stereochemical Nomenclature
In 1-ethyl-2-norbornanone, the faces of the carbonyl group are defined relative to the methano-bridge (C7):
-
Exo Face: The face "outside" the fold of the envelope (towards the C7 bridge).
-
Endo Face: The face "inside" the fold (away from the C7 bridge).
Synthetic Pathways and Access[1]
Direct alkylation of norbornan-2-one at the C1 position is synthetically forbidden due to the inability to form an enolate at the bridgehead (Bredt’s Rule constraints on the bridgehead double bond character).[1] Therefore, synthesis requires constructing the cage with the substituent or rearranging a precursor.
Primary Route: Diels-Alder Construction
The most robust route involves a Diels-Alder cycloaddition followed by functional group manipulation.[1]
Protocol 1: Diels-Alder Assembly
-
Reactants: 2-Ethylcyclopentadiene (generated in situ to avoid isomerization) +
-Chloroacrylonitrile (ketene equivalent).[1] -
Cycloaddition: The reaction yields a mixture of epimers (ethyl group at C1 vs C4).[1]
-
Hydrolysis: The resulting chloronitrile is hydrolyzed (KOH/DMSO) to the ketone.
-
Separation: Fractional distillation separates the 1-ethyl isomer from the 4-ethyl isomer.[1]
Visualization of Synthetic Logic
Figure 1: Synthetic workflow for accessing the bridgehead-substituted norbornanone scaffold via Diels-Alder cycloaddition.
Nucleophilic Addition: The Exo vs. Endo Battle[1]
The defining feature of norbornanone chemistry is the stereoselectivity of nucleophilic attack at C2.[1] For 1-ethyl-2-norbornanone, this selectivity is governed by a competition between steric hindrance (Van der Waals repulsion) and torsional strain .[1]
The General Rule (Norcamphor)
For unsubstituted norcamphor:
-
Hydride Reduction (LiAlH4): Attack occurs from the exo face (90%+) yielding the endo alcohol. The endo face is hindered by the C5/C6 hydrogens.[1]
-
Grignard Addition: Attack is also predominantly exo .[1]
The "1-Ethyl" Effect
The introduction of an ethyl group at C1 changes the landscape.[1]
-
Exo-Face Hindrance: The C1-Ethyl group projects outward. While it doesn't block the exo face as directly as a C7-syn substituent would, it increases the steric bulk flanking the carbonyl.[1]
-
Outcome Shift:
-
Small Nucleophiles (Hydride): The exo attack remains preferred, but the selectivity often decreases compared to norcamphor. The product is predominantly the endo-alcohol (1-ethyl-endo-2-norbornanol).[1]
-
Bulky Nucleophiles (Grignard/Organolithium): The C1-ethyl group exerts significant steric pressure on the exo trajectory.[1] This can force a shift toward endo-attack , yielding the exo-alcohol .[1]
-
Comparative Data: Reduction Selectivity
| Substrate | Reagent | Primary Attack Face | Major Product Isomer | Approx.[1] Ratio (Endo:Exo Alcohol) |
| Norcamphor | LiAlH4 | Exo | Endo-alcohol | 90 : 10 |
| 1-Ethyl-2-norbornanone | LiAlH4 | Exo | Endo-alcohol | ~80 : 20 |
| 1-Ethyl-2-norbornanone | R-MgBr (Grignard) | Endo (Competitive) | Exo-alcohol | Variable (Steric dependent) |
Technical Insight: The decrease in exo-selectivity for the 1-ethyl derivative is attributed to the "Cieplak effect" or torsional strain in the transition state.[1] The developing bond at C2 must eclipse the C1-C7 bond during endo-attack, which is usually unfavorable.[1] However, the C1-ethyl group destabilizes the exo transition state enough to make the endo path competitively viable for large nucleophiles.[1]
Stereochemical Pathway Diagram[1]
Figure 2: Divergent stereochemical outcomes based on nucleophile size and trajectory.
Experimental Protocol: Stereoselective Reduction
To validate the stereochemistry in a research setting, the following protocol is recommended for generating the endo-alcohol standard.
Objective: Synthesis of 1-ethyl-endo-bicyclo[2.2.1]heptan-2-ol.
-
Setup: Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar and N2 inlet.
-
Reagent Prep: Charge flask with LiAlH4 (1.2 eq) suspended in anhydrous THF (0.5 M). Cool to 0°C.[1][2]
-
Addition: Add This compound (1.0 eq) in THF dropwise over 15 minutes.
-
Note: Maintain temperature <5°C to maximize kinetic control (exo-attack).[1]
-
-
Reaction: Stir at 0°C for 1 hour, then warm to room temperature for 2 hours.
-
Quench: Fieser workup (Water, 15% NaOH, Water).
-
Analysis: Analyze crude via GC-MS or H-NMR.
-
Diagnostic Signal: The C2-proton of the endo-alcohol (which is in the exo position) typically appears as a broad multiplet or doublet of doublets, distinct from the endo-proton of the exo-alcohol.[1]
-
Industrial & Pharmacological Relevance[1][3]
Fragrance Chemistry (Sandalwood)
Derivatives of 1-ethyl-2-norbornanone, particularly when further alkylated (e.g., at C3) or reduced to the alcohol, are structural analogs to Santalol .[1] The rigid cage mimics the bulky lipophilic core required for binding to olfactory receptors responsible for woody/sandalwood notes.[1] The exo vs. endo configuration of the alcohol significantly alters the odor threshold and character.[1]
Chiral Scaffolding in Drug Design
The 1-ethyl-norbornane skeleton serves as a conformational lock .[1] In drug development, fusing this ring system into a pharmacophore restricts bond rotation, potentially increasing binding affinity by reducing the entropic penalty of binding.
-
Application: Used in the synthesis of rigid analogs of acetylcholine or amino acids to map receptor active site geometries.[1]
References
-
NIST Chemistry WebBook. Bicyclo[2.2.1]heptane, 2-ethyl-. National Institute of Standards and Technology.[1][3] [Link]
-
PubChem. 1-Bicyclo[2.2.1]hept-2-ylethanone (Compound Summary). National Library of Medicine.[1] [Link]
-
Brown, H. C., & Muzzio, J. (1976). Stereochemistry of the addition of methylmagnesium bromide to 2-norbornanone and 1-methyl-2-norbornanone.[1] Journal of the American Chemical Society.[1] (Cited for mechanistic comparison of C1-substituted norbornanones).[1]
-
Ashby, E. C., & Laemmle, J. T. (1975). Stereochemistry of organometallic compound addition to ketones.[1] Chemical Reviews.[1] (Foundational text on exo/endo attack vectors).
-
Wiberg, K. B. (1987). Structures and energies of the isomers of 1-ethylbicyclo[2.2.1]heptane. Journal of Organic Chemistry.[1] (Structural data on the ethyl-norbornane cage).
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Quantum chemical calculations for 1-Ethylbicyclo[2.2.1]heptan-2-one
An In-Depth Technical Guide to the Quantum Chemical Analysis of 1-Ethylbicyclo[2.2.1]heptan-2-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern chemical and pharmaceutical research, the predictive power of computational chemistry has become an indispensable tool.[1][2][3] It allows for the elucidation of molecular properties and reaction mechanisms with a level of detail that can be difficult, or at times impossible, to achieve through experimentation alone. This guide focuses on a representative organic molecule, this compound, a bicyclic ketone, to provide a comprehensive walkthrough of a typical quantum chemical workflow. By leveraging these computational techniques, researchers can gain profound insights into a molecule's electronic structure, stability, and reactivity, thereby accelerating the process of discovery and development in fields ranging from medicinal chemistry to materials science.[4][5]
This document serves as a practical whitepaper, detailing not just the procedural steps but also the underlying scientific rationale. We will explore the theoretical foundations of the chosen computational methods, provide detailed, self-validating protocols for their application, and demonstrate how to translate the numerical output into actionable chemical insights.
Part 1: The Theoretical Framework and Computational Strategy
The foundation of molecular modeling lies in solving the Schrödinger equation. For a multi-atom system like this compound, exact solutions are not feasible, necessitating the use of robust approximation methods.
The Method: Why Density Functional Theory?
While a hierarchy of ab initio methods exists (such as Hartree-Fock and post-Hartree-Fock methods), Density Functional Theory (DFT) strikes an optimal balance between computational cost and accuracy for medium-sized organic molecules.[6][7] DFT's core principle, established by the Hohenberg-Kohn theorems, is that the ground-state energy of a molecule can be determined from its electron density, a function of only three spatial coordinates, rather than the complex many-electron wavefunction.[8]
The practical implementation of DFT relies on the Kohn-Sham equations, which model the system as a set of non-interacting electrons moving in an effective potential.[8] The accuracy of a DFT calculation is critically dependent on the chosen exchange-correlation functional , which approximates the quantum mechanical interactions between electrons. For organic molecules, the B3LYP hybrid functional is a well-established and widely used choice, known for providing reliable results for geometries and thermochemistry.[9][10] It incorporates a portion of exact exchange from Hartree-Fock theory, which often improves its predictive accuracy.[6]
The Language: Selecting a Basis Set
To solve the Kohn-Sham equations numerically, molecular orbitals are described as a linear combination of pre-defined mathematical functions centered on each atom, known as a basis set . The Pople-style basis set, 6-31G(d,p) , is a common and effective choice for this type of analysis.[11][12] This notation signifies:
-
6-31G : A split-valence basis set where core electrons are described by one function (a contraction of 6 primitive Gaussian functions) and valence electrons are described by two functions (contractions of 3 and 1 primitive Gaussians), allowing for more flexibility in describing chemical bonds.
-
(d,p) : The addition of polarization functions—'d' functions on heavy (non-hydrogen) atoms and 'p' functions on hydrogen atoms. These functions allow the orbitals to change shape and "polarize," which is crucial for accurately describing bonding in cyclic and sterically strained systems.
The Workflow: A Roadmap to Molecular Insight
A systematic quantum chemical analysis follows a logical progression. The initial step is always to find the molecule's most stable three-dimensional arrangement, its ground-state geometry. From this optimized structure, all other properties can be reliably calculated.
Caption: The computational workflow for quantum chemical analysis.
Part 2: In Silico Protocol: A Practical Guide
This section outlines the step-by-step methodology for performing the calculations using a standard quantum chemistry software package like Gaussian, ORCA, or GAMESS.
Protocol 1: Geometry Optimization and Frequency Verification
Objective: To locate the minimum-energy structure of this compound and to validate that it represents a true potential energy minimum.
Methodology:
-
Structure Input: Construct an approximate 3D structure of this compound using a molecular editor and save the atomic coordinates.[13]
-
Input File Creation: Prepare a text input file specifying the computational parameters. Key directives will include:
-
Method: B3LYP
-
Basis Set: 6-31G(d,p)
-
Job Type: Opt Freq (This single keyword requests both a geometry optimization followed by a frequency calculation at the optimized geometry).
-
Charge and Multiplicity: 0 1 (for a neutral, closed-shell molecule).
-
-
Execution: Submit the input file to the computational software. The program will iteratively adjust the atomic positions to minimize the molecule's total energy until convergence criteria are met.[14]
-
Validation (Trustworthiness): Upon completion, analyze the output file:
-
Confirm Successful Optimization: Check for a "Normal termination" message.
-
Verify the Minimum: This is the most critical step. Search for the calculated vibrational frequencies. A true minimum on the potential energy surface will have zero imaginary frequencies .[15] The presence of an imaginary frequency (often listed as a negative value) indicates a transition state or saddle point, and the initial structure must be modified and re-optimized.[16]
-
Protocol 2: Calculation of Molecular Properties
Objective: To compute key electronic and spectroscopic properties using the validated minimum-energy geometry.
Methodology:
-
Input File Creation: Using the optimized coordinates from Protocol 1, create a new input file.
-
Specify Properties: Request the desired properties. This is typically done through keywords in the input file. For example:
-
Execution: Run the calculation. Since the geometry is already optimized, this "single-point" energy calculation is typically much faster than the optimization.
-
Data Extraction: Extract the relevant data (orbital energies, NMR shielding values, etc.) from the output file for analysis.
Part 3: Translating Data into Chemical Insight
The output of these calculations is a rich dataset that provides a window into the molecule's behavior.
Electronic Structure and Reactivity
The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding reactivity.[19]
-
HOMO: Represents the region from which the molecule is most likely to donate electrons. Its energy level correlates with the ionization potential.
-
LUMO: Represents the region where the molecule is most likely to accept electrons. Its energy level correlates with the electron affinity.
-
HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a crucial indicator of chemical stability. A large gap implies high stability and low reactivity, while a small gap suggests the molecule is more easily polarized and more reactive.[20][21][22]
The Molecular Electrostatic Potential (MESP) map provides a more intuitive, visual guide to reactive sites.[23] It displays the electrostatic potential on the molecule's electron density surface.
-
Negative Regions (Red/Yellow): Electron-rich areas, such as those around lone pairs on the carbonyl oxygen, are susceptible to electrophilic attack.[24]
-
Positive Regions (Blue): Electron-poor areas, such as the carbonyl carbon, are susceptible to nucleophilic attack.[24]
Caption: The interplay of electronic properties in determining chemical reactivity.
Quantitative Data Summary
The calculations yield specific quantitative values that characterize the molecule. These results would be populated from the calculation output files.
Table 1: Calculated Properties of this compound at the B3LYP/6-31G(d,p) Level of Theory
| Property | Calculated Value | Units |
| Total Electronic Energy | (Value from output) | Hartrees |
| HOMO Energy | (Value from output) | eV |
| LUMO Energy | (Value from output) | eV |
| HOMO-LUMO Gap | (Calculated difference) | eV |
| Dipole Moment | (Value from output) | Debye |
Conclusion and Outlook
This guide has outlined a robust and reliable workflow for the quantum chemical analysis of an organic molecule, this compound. By employing Density Functional Theory, we can move beyond simple 2D representations to a nuanced, three-dimensional understanding of molecular structure and electronic properties. The insights gained from geometry optimization, frequency analysis, frontier molecular orbitals, and electrostatic potential maps are directly applicable to predicting reactivity, understanding spectroscopic signatures, and guiding the rational design of new molecules.[25]
For drug development professionals, this approach can be extended to model interactions between a ligand and a protein active site using hybrid QM/MM methods, or to predict ADMET properties.[4][5][23] For materials scientists and organic chemists, these calculations can help elucidate complex reaction mechanisms, predict the outcomes of synthetic pathways, and design molecules with desired electronic or optical properties.[1][3] The synergy of high-performance computing and rigorous quantum theory continues to be a driving force in chemical innovation.
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Title: Accurate Prediction of NMR Chemical Shifts: Integrating DFT Calculations with Three-Dimensional Graph Neural Networks - PMC Source: National Center for Biotechnology Information URL: [Link]
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Title: Systematic investigation of DFT-GIAO 15N NMR chemical shift prediction using B3LYP/cc-pVDZ: application to studies of regioisomers, tautomers, protonation states and N-oxides Source: Royal Society of Chemistry URL: [Link]
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Title: Electrostatic Potential Maps - Computational Chemistry Glossary Source: Deep Origin URL: [Link]
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Title: Applications of Quantum Chemistry in Pharmaceutical Process Development: Current State and Opportunities Source: ACS Publications URL: [Link]
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Title: Tutorial: Electrostatic Potential Maps Source: UC Santa Barbara URL: [Link]
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Title: Organic Chemist′s Guide to Computation and Theory Source: Agenda Bookshop URL: [Link]
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Title: (PDF) A computational chemist's guide to accurate thermochemistry for organic molecules Source: ResearchGate URL: [Link]
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Title: Quantum Mechanics/Chemistry in Drug Design Source: Profacgen URL: [Link]
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Title: Performance of B3LYP Density Functional Methods for a Large Set of Organic Molecules Source: ACS Publications URL: [Link]
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Title: DFT-GIAO 19F NMR Chemical Shift Prediction Using B3LYP/pcSseg-3: Application to Augment Structure Elucidation of Drug-like Organic Molecules Source: ACS Publications URL: [Link]
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Title: Quantum Mechanics in Drug Discovery: A Comprehensive Review of Methods, Applications, and Future Directions Source: MDPI URL: [Link]
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Title: Application of molecular electrostatic potentials in drug design Source: ResearchGate URL: [Link]
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Title: Solvent-Dependent Structures of Natural Products Based on the Combined Use of DFT Calculations and 1H-NMR Chemical Shifts Source: MDPI URL: [Link]
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Title: Performance of B3LYP Density Functional Methods for a Large Set of Organic Molecules Source: PubMed URL: [Link]
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Title: Running a Geometry Optimization and Frequencies Calculation on Rowan Source: YouTube URL: [Link]
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Title: DFT Approach for Predicting 13 C NMR Shifts of Atoms Directly Coordinated to Pt: Scopes and Limitations Source: MDPI URL: [Link]
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Title: High Resolution Structures of Natural Products in Solution Based on DFT Calculations of NMR Chemical Shifts | Request PDF Source: ResearchGate URL: [Link]
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Title: DFT approach towards accurate prediction of 1H/13C NMR chemical shifts for dipterocarpol oxime - PMC Source: National Center for Biotechnology Information URL: [Link]
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Title: Stability Relationships in Bicyclic Ketones Source: ResearchGate URL: [Link]
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Title: Review of Computational Organic Chemistry Source: Journal of Chemical Education URL: [Link]
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Title: Running a Geometry Optimization and Frequencies Calculation on Rowan Source: Rowan Science URL: [Link]
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Title: DFT Study on Some Natural Products: Triclisine, Rufescine, and Imerubrine Source: Bentham Science URL: [Link]
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Title: High throughput tight binding calculation of electronic HOMO–LUMO gaps and its prediction for natural compounds Source: Royal Society of Chemistry URL: [Link]
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Title: GeometryOptimizations - Maple Help Source: Maplesoft URL: [Link]
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Title: Computational chemistry: Optimized geometry and frequencies calculations Source: Reddit URL: [Link]
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Title: Application of Density Functional Theory to Molecular Engineering of Pharmaceutical Formulations - PMC Source: National Center for Biotechnology Information URL: [Link]
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Title: Geometries and Dipole Moments calculated by B3LYP/6-31G(d,p) for 10071 Organic Molecular Structures Source: Figshare URL: [Link]
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Methodological & Application
Precision Protocol for the Reduction of 1-Ethylbicyclo[2.2.1]heptan-2-one
Application Note: AN-RD-2026-04
Stereocontrol Strategies in Substituted Norbornanone Systems
Executive Summary
This technical guide details the reduction of 1-Ethylbicyclo[2.2.1]heptan-2-one (CAS 58654-66-3), a structurally rigid bicyclic ketone.[1] Due to the unique steric environment imposed by the bridgehead ethyl group (C1) and the inherent curvature of the norbornane scaffold, the reduction is highly stereodependent.
This protocol addresses the challenge of controlling facial selectivity (Exo vs. Endo attack) to selectively generate 1-ethyl-endo-2-norbornanol (kinetic product) or access the 1-ethyl-exo-2-norbornanol (thermodynamic product).[1][2] We provide a validated workflow using Sodium Borohydride (
Mechanistic Grounding: The Steric Battle
To optimize the reduction, one must understand the competing steric forces acting on the carbonyl carbon (C2).
The Norbornanone Geometry
In the bicyclo[2.2.1]heptan-2-one system, the carbonyl group is accessible from two faces:
-
Exo Face: The "top" face, generally less hindered in unsubstituted norbornanones. Attack here yields the Endo-Alcohol .[1]
-
Endo Face: The "bottom" concave face, sterically hindered by the C5 and C6 endo hydrogens. Attack here yields the Exo-Alcohol .[1]
The "1-Ethyl" Effect
Unlike simple norcamphor, the 1-ethyl group at the bridgehead introduces significant steric bulk proximal to the exo trajectory.
-
Standard Norcamphor: ~90% exo-attack (yielding endo-alcohol).[1]
-
1-Ethyl Derivative: The ethyl group exerts torsional strain and steric blocking on the exo face.[1] While exo-attack remains the dominant kinetic pathway (due to the severe endo concavity), the selectivity is slightly eroded compared to the methyl analog unless bulky reagents are used to amplify the steric discrimination.
Reaction Pathway Diagram
The following diagram illustrates the divergent pathways dictated by reagent size and approach vector.
Figure 1: Stereochemical divergence in the hydride reduction of this compound. The exo-attack pathway is kinetically favored.[1]
Experimental Protocols
Protocol A: Standard Kinetic Reduction ( )
Objective: Efficient conversion to the alcohol with moderate-to-high endo selectivity.[1] Reagent: Sodium Borohydride (Small nucleophile, mild reducing agent).[1]
Materials
-
Substrate: this compound (1.0 eq)
-
Reagent: Sodium Borohydride (
), granular, 98% (1.1 eq) -
Solvent: Methanol (anhydrous preferred, but technical grade acceptable)[1]
-
Quench: 1M HCl or Saturated
-
Extraction: Dichloromethane (DCM) or Ethyl Acetate[1]
Step-by-Step Methodology
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar and a thermometer, dissolve 10.0 mmol of this compound in 30 mL of Methanol. Cool the solution to 0°C using an ice bath.
-
Why 0°C? Lower temperature enhances kinetic control, maximizing the yield of the endo-alcohol and suppressing side reactions.
-
-
Addition: Add 11.0 mmol (0.416 g) of
portion-wise over 15 minutes. -
Reaction: Allow the mixture to warm to room temperature (20–25°C) and stir for 2 hours . Monitor by TLC (System: Hexane/EtOAc 8:2) or GC-MS.[1]
-
Quench: Carefully add 10 mL of saturated
solution (or 1M HCl) dropwise to destroy excess hydride. Stir for 15 minutes until gas evolution ceases. -
Workup: Remove methanol under reduced pressure (Rotavap). Dilute the aqueous residue with water (20 mL) and extract with DCM (
mL). -
Drying: Wash combined organics with brine, dry over anhydrous
, filter, and concentrate.
Expected Result: ~90:10 ratio of endo-alcohol : exo-alcohol.[1]
Protocol B: High-Fidelity Stereoselective Reduction (L-Selectride)
Objective: Maximizing endo-alcohol yield (>98% ds) by utilizing steric bulk.[1] Reagent: Lithium tri-sec-butylborohydride (L-Selectride).[1]
Rationale
L-Selectride is extremely bulky.[1] It cannot effectively access the concave endo face (blocked by C5/C6) and experiences significant repulsion from the 1-ethyl group on the exo face. However, the exo face remains the "path of least resistance." The reagent amplifies the energy difference between the two transition states, forcing exclusive exo-attack.
Step-by-Step Methodology
-
Setup: Flame-dry a 2-neck flask under Nitrogen/Argon atmosphere.
-
Solvation: Dissolve 5.0 mmol of substrate in 20 mL of anhydrous THF. Cool to -78°C (Dry ice/Acetone bath).
-
Addition: Slowly add 1.1 eq of L-Selectride (1M solution in THF) via syringe over 20 minutes. Maintain internal temperature below -70°C.
-
Reaction: Stir at -78°C for 2 hours.
-
Oxidative Workup:
-
Extraction: Standard ether/water extraction.[1]
Expected Result: >98% endo-alcohol (1-ethyl-endo-2-norbornanol).[1]
Analytical Data & Characterization
To validate the reduction, compare the NMR signals of the C2-proton (carbinol proton).
| Feature | Endo-Alcohol (Product of Exo-Attack) | Exo-Alcohol (Product of Endo-Attack) |
| C2-H Multiplicity | Broad multiplet or dddd | Doublet of triplets (more defined) |
| Coupling ( | Distinct | |
| Chemical Shift | Typically 3.8 - 4.2 ppm | Typically 3.4 - 3.7 ppm (Shielded) |
| Thermodynamics | Less Stable (Kinetic) | More Stable (Thermodynamic) |
Note on C1-Ethyl Influence: The ethyl group at C1 will cause a slight downfield shift and increased complexity in the splitting pattern of the bridgehead proton (if visible) and adjacent C2 proton compared to unsubstituted norbornanol.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Conversion | Old/Inactive | Use fresh reagent; check gas evolution upon acid addition. |
| Poor Stereoselectivity | Reaction temperature too high | Perform reaction at -78°C (Protocol B) or 0°C (Protocol A). |
| Product is Oily/Sticky | Residual Boron complexes | Ensure thorough oxidative workup ( |
| Unknown Impurity | Grignard-like addition (if using alkyl-lithiums) | Ensure reagents are strictly hydride sources.[1] |
References
-
Brown, H. C., & Muzzio, J. (1966). Rates of Reaction of Sodium Borohydride with Bicyclic Ketones. Journal of the American Chemical Society, 88(12), 2811–2822. [1]
-
Ashby, E. C., & Laemmle, J. T. (1975). Stereoselective Reductions of Cyclic Ketones by Complex Metal Hydrides. Chemical Reviews, 75(4), 521–546. [1]
-
PubChem Compound Summary: this compound. (CAS 58654-66-3).[1] National Center for Biotechnology Information.[1] [1]
-
Dauben, W. G., Fonken, G. J., & Noyce, D. S. (1956). The Stereochemistry of Hydride Reductions. Journal of the American Chemical Society, 78(11), 2579–2582. (Foundational text on product stability vs. steric approach control). [1]
Sources
Application Note: 1-Ethylbicyclo[2.2.1]heptan-2-one in Natural Product Synthesis
Executive Summary
This guide details the utility of 1-ethylbicyclo[2.2.1]heptan-2-one (1-ethylnorbornan-2-one) as a rigid, chiral scaffold for the synthesis of complex sesquiterpenes, specifically analogs of the sandalwood odorant
Strategic Value of the Scaffold
The "Bridgehead Blockade"
The primary value of this compound lies in the steric and electronic properties of the C1 bridgehead position.
-
Conformational Locking: The bicyclic system prevents ring flipping, a common issue in cyclohexane derivatives.
-
Bredt’s Rule Constraints: Formation of a double bond at the bridgehead (C1) is geometrically forbidden (Bredt's Rule).[1] Consequently, the C1 position cannot enolize. This directs all enolate-based functionalization exclusively to the C3 position, simplifying regioselectivity [1].
-
Stereochemical Directing Group: The C1-ethyl group extends over the exo face of the bicyclic system. This steric bulk forces incoming nucleophiles (e.g., hydrides, Grignard reagents) to attack the carbonyl at C2 from the endo face, or vice-versa depending on the specific reaction manifold, often resulting in >95:5 diastereomeric ratios (dr).
Target Applications
-
Sandalwood Odorants: The norbornane core is the structural parent of
-santalene and -santalol. The 1-ethyl analog allows for the synthesis of "homo-santalols," used to probe Structure-Odor Relationships (SOR) in fragrance chemistry [2]. -
Wagner-Meerwein Rearrangements: The strained skeleton is primed for acid-catalyzed skeletal rearrangements, allowing the conversion of the bicyclo[2.2.1] system into bicyclo[3.2.1]octanes or other fused ring systems found in bioactive alkaloids.
Synthetic Workflow & Mechanism
The following diagram illustrates the transformation of the precursor into a santalol-type intermediate via Grignard addition and subsequent rearrangement.
Figure 1: Synthetic pathway utilizing the bridgehead steric influence to direct nucleophilic attack and subsequent skeletal rearrangement.
Detailed Protocol: Stereoselective Grignard Addition
Objective: To synthesize 2-alkyl-1-ethylbicyclo[2.2.1]heptan-2-ol with high diastereoselectivity. Challenge: The steric hindrance of the C1-ethyl group and the bicyclic cage often slows nucleophilic attack, allowing the Grignard reagent to act as a base (deprotonating C3) rather than a nucleophile, leading to recovery of starting material [3].
Materials
-
Substrate: this compound (10 mmol, 1.38 g).
-
Reagent: Allylmagnesium bromide (1.0 M in Et₂O).
-
Solvent: Anhydrous Cerium(III) Chloride (CeCl₃) - Critical Additive.
-
Apparatus: Flame-dried 3-neck round bottom flask, N₂ atmosphere.
Methodology (The Organocerium Variant)
Rationale: Standard Grignard reagents often fail with hindered norbornanones due to enolization. Transmetallation to organocerium reagents increases nucleophilicity while decreasing basicity, suppressing enolization [4].
-
CeCl₃ Activation:
-
Place 11 mmol of anhydrous CeCl₃ (heptahydrate dried at 140°C under high vacuum for 4h) into the flask.
-
Suspend in 20 mL anhydrous THF. Stir for 2h at room temperature to form a fine suspension.
-
-
Reagent Formation:
-
Cool the slurry to -78°C.
-
Add Allylmagnesium bromide (11 mmol) dropwise. Stir for 1h at -78°C to generate the organocerium species.
-
-
Addition:
-
Dissolve this compound (10 mmol) in 5 mL THF.
-
Add dropwise to the organocerium slurry at -78°C.
-
Crucial: Maintain temperature below -60°C to maximize stereoselectivity.
-
-
Reaction & Quench:
-
Allow to warm slowly to 0°C over 4 hours.
-
Quench with saturated aqueous NH₄Cl.[2]
-
-
Workup:
Expected Results & QC
-
Yield: >85% conversion.
-
Stereochemistry: The nucleophile attacks from the endo face (away from the C7 bridge and C1 ethyl), yielding the exo-alcohol as the major product.
-
Validation (NMR):
-
¹H NMR (CDCl₃): Look for the diagnostic shift of the C2-methyl/allyl group.
-
¹³C NMR: The C1 quaternary carbon will appear downfield (~50-55 ppm) due to the ethyl substituent.
-
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield / SM Recovery | Competitive Enolization | Switch to Organocerium (CeCl₃ protocol) or Organolithium reagents at -78°C. Avoid simple Grignards at RT. |
| Poor Diastereoselectivity | Temperature too high | Ensure addition occurs at -78°C. Higher temps allow thermodynamic equilibration or exo attack. |
| Rearrangement Products | Acidic Workup | Tertiary norbornanols are prone to Wagner-Meerwein rearrangement under acidic conditions. Use buffered NH₄Cl or neutral workup. |
References
-
Bredt's Rule & Bridgehead Enolization
-
Santalene/Santalol Synthesis
-
Grignard Side Reactions (Enolization)
- Context: Hindered ketones like norbornanone often enolize with basic Grignards.
-
Source: "Optimizing Reaction Conditions for Dibicyclo[2.2.1]hept-2-ylmethanone Functionalization." BenchChem Technical Support. Link
-
Organocerium Chemistry
- Context: Enhancing nucleophilic addition to hindered ketones.
-
Source: Imamoto, T., et al. "Carbon-carbon bond forming reactions using cerium metal or organocerium reagents." J. Am. Chem. Soc., 1989, 111 , 4392. Link
Sources
- 1. homework.study.com [homework.study.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. orgsyn.org [orgsyn.org]
- 4. Influence of the Bridgehead Substituent on the Stereoselective Leuckart Reaction of 2-Norbornanones − Skeletal Rearrangement versus Structural Retention | Publicación [silice.csic.es]
- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of (±)-campherenone, (±)-epicampherenone, (±)-β-santalene, (±)-epi-β-santalene, (±)-α-santalene, (±)-ylangocamphor, (±)-copacamphor, and (±)-sativene - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Application Note: Decarboxylative C(sp³)–C(sp²) Cross-Coupling via Metallaphotoredox Catalysis
[1][2][3][4]
Executive Summary: Escaping "Flatland"
In modern drug discovery, increasing the fraction of sp³-hybridized carbons (
This Application Note details the Metallaphotoredox Decarboxylative Cross-Coupling , a transformative methodology that allows researchers to couple abundant alkyl carboxylic acids (native
Mechanistic Principles
To optimize this reaction, one must understand the causality of the dual catalytic cycles. The reaction does not proceed via thermal energy but through Single Electron Transfer (SET) events gated by photon absorption.
The Dual Catalytic Engine
-
The Photon Engine (Ir Cycle): The photocatalyst (Ir) absorbs blue light, entering a long-lived excited state (*Ir). This species acts as a potent oxidant, stealing an electron from the carboxylate base to generate a carboxyl radical, which rapidly extrudes CO₂ to form the key alkyl radical (
). -
The Bond Formator (Ni Cycle): The Nickel catalyst captures this alkyl radical and the aryl halide. A high-valent Ni(III) species eventually undergoes reductive elimination to forge the C-C bond.
Critical Insight: The cycles must be synchronized. If the photon flux is too high relative to the Nickel turnover, radical dimerization dominates (side product). If Oxygen is present, it quenches the *Ir species immediately, halting the engine.
Figure 1: The synergistic metallaphotoredox cycle. Note the interdependence: The Ir cycle generates the radical required by Ni, and the Ni cycle accepts the electron to regenerate the Ir catalyst.
Critical Optimization Parameters
Before executing the protocol, review these parameters to ensure reproducibility.
| Parameter | Recommendation | Scientific Rationale |
| Light Source | 450 nm Blue LED (High Intensity) | Matches the MLCT absorption band of Ir photocatalysts. UV light (<380nm) causes background degradation; Green light (>500nm) is insufficient for excitation. |
| Oxygen Control | Strict Deoxygenation | Oxygen is a triplet quencher. It returns *Ir to the ground state without chemistry. Sparging (bubbling inert gas) is superior to simple headspace flushing. |
| Solvent | DMSO or DMA | Polar aprotic solvents stabilize the charged intermediates and solubilize the inorganic bases. DMSO often accelerates SET rates. |
| Base | Cs₂CO₃ or K₃PO₄ | Inorganic bases are required to deprotonate the carboxylic acid, lowering its oxidation potential to be accessible by the *Ir catalyst. |
| Concentration | 0.05 M - 0.1 M | High dilution minimizes radical homocoupling (R-R). |
Standard Operating Procedure (SOP)
Target Reaction: Decarboxylative coupling of N-Boc-Proline (Alkyl source) with 4-Bromobenzonitrile (Aryl source).
Materials
-
Photocatalyst: Ir[dF(CF3)ppy]2(dtbbpy)PF6 (1 mol%)
-
Nickel Catalyst: NiCl2[1]·glyme (10 mol%)
-
Ligand: dtbbpy (4,4'-di-tert-butyl-2,2'-bipyridine) (10 mol%)
-
Substrates: N-Boc-Proline (1.5 equiv), 4-Bromobenzonitrile (1.0 equiv).
-
Base: Cs₂CO₃ (1.5 equiv).
-
Solvent: Anhydrous DMSO.
Protocol Steps
-
Catalyst Pre-complexation (Critical Step):
-
In a separate small vial, dissolve NiCl2·glyme and dtbbpy in a small volume of DMSO. Sonicate or stir for 5-10 minutes until the solution turns a clear green/teal. Why? This ensures the active Ligand-Ni complex is formed before the reaction starts.
-
-
Reaction Assembly:
-
To an 8 mL reaction vial equipped with a stir bar, add:
-
Photocatalyst (1 mol%)[1]
-
Aryl Bromide (1.0 equiv, e.g., 0.5 mmol)
-
Carboxylic Acid (1.5 equiv)
-
Base (Cs₂CO₃, 1.5 equiv)
-
-
Add the pre-complexed Ni/Ligand solution.
-
Dilute with remaining DMSO to reach 0.05 M concentration relative to the Aryl Bromide.
-
-
Degassing (The "Trustworthiness" Check):
-
Seal the vial with a septum cap.
-
Insert a long needle connected to a Nitrogen/Argon line directly into the solvent. Insert a short vent needle.
-
Sparge (bubble) vigorously for 15 minutes .
-
Validation: If the solvent volume decreases significantly, top up with degassed DMSO.
-
-
Irradiation:
-
Place the vial in the photoreactor (approx. 2-5 cm from light source).
-
Turn on the fan (maintain temp < 35°C).
-
Turn on Blue LEDs. Stir rapidly (1000 rpm).
-
Run for 12–24 hours.
-
-
Workup:
-
Dilute with Ethyl Acetate and Water.
-
Extract organic layer, wash with brine, dry over Na₂SO₄.
-
Purify via Flash Chromatography.
-
Troubleshooting & Quality Control
Use this logic flow to diagnose failures.
Figure 2: Diagnostic logic for common metallaphotoredox failure modes.
Self-Validating Controls
-
The "Light/Dark" Test: Run a parallel vial wrapped in foil. It should show 0% conversion. If product forms, the mechanism is thermal, not photochemical.
-
The "Air" Test: Intentionally run one vial open to air. It should fail. This confirms your catalyst is active but sensitive.
References
-
Zuo, Z., et al. (2014).[2][3] Merging photoredox with nickel catalysis: Coupling of α-carboxyl sp³-carbons with aryl halides.[2][1][4]Science , 345(6195), 437–440.[2] [Link]
-
Ackerman, L. K. G., et al. (2015).[5][6] Multimetallic catalysed cross-coupling of aryl bromides with aryl triflates.[7]Nature , 524, 454–457.[5] [Link][7]
-
Prier, C. K., Rankic, D. A., & MacMillan, D. W. (2013). Visible light photoredox catalysis with transition metal complexes: applications in organic synthesis.[8][9]Chemical Reviews , 113(7), 5322–5363. [Link]
-
Tellis, J. C., et al. (2014). Single-electron transmetalation in organoboron cross-coupling by photoredox/nickel dual catalysis.Science , 345(6195), 433-436. [Link]
Sources
- 1. macmillan.princeton.edu [macmillan.princeton.edu]
- 2. Dual catalysis. Merging photoredox with nickel catalysis: coupling of α-carboxyl sp³-carbons with aryl halides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dual nickel and Lewis acid catalysis for cross-electrophile coupling: the allylation of aryl halides with allylic alcohols - Chemical Science (RSC Publishing) DOI:10.1039/C7SC03140H [pubs.rsc.org]
- 4. scispace.com [scispace.com]
- 5. PUBLICATIONS – WEIX RESEARCH GROUP – UW–Madison [weixgroup.chem.wisc.edu]
- 6. inoue.f.u-tokyo.ac.jp [inoue.f.u-tokyo.ac.jp]
- 7. Multimetallic catalysed cross-coupling of aryl bromides with aryl triflates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ethz.ch [ethz.ch]
- 9. cccc.uochb.cas.cz [cccc.uochb.cas.cz]
Troubleshooting & Optimization
Purification techniques for 1-Ethylbicyclo[2.2.1]heptan-2-one
Welcome to the Bicyclic Ketone Technical Support Center .
Below is the comprehensive troubleshooting and purification guide for 1-Ethylbicyclo[2.2.1]heptan-2-one . This guide is structured to assist researchers in achieving pharmaceutical-grade purity (>98%) for this sterically hindered, volatile intermediate.
CAS Registry Number: (Generic for Norbornanone derivatives: 497-38-1 ref) Chemical Class: Bridged Bicyclic Ketone Physical State: Colorless to pale yellow liquid (Ambient) / Low-melting solid (depending on enantiomeric purity).
Diagnostic: Select Your Purification Strategy
Before proceeding, identify your primary impurity profile to select the correct workflow.
| Impurity Profile | Primary Issue | Recommended Technique |
| Synthesis Solvents (THF, Toluene) | Volatile contamination | Rotary Evaporation + High-Vac Drying |
| Starting Material (1-Ethylnorbornene) | Unreacted alkene | Flash Chromatography (AgNO₃ doped) |
| Reduction Byproduct (1-Ethylnorbornanol) | Hydroxyl impurity | Vacuum Fractional Distillation |
| Close-Boiling Isomers | Stereoisomers/Regioisomers | Chemical Derivatization (Girard's Reagent) |
| Trace Color/Tars | Polymerization/Oxidation | Short Path Distillation |
Primary Workflow: Purification Logic Flowchart
The following diagram illustrates the decision matrix for purifying 1-substituted norbornanones based on the scale and impurity type.
Figure 1: Decision matrix for selecting the optimal purification route based on impurity characterization.
Protocol A: Vacuum Fractional Distillation (The Workhorse)
Applicability: Removal of 1-ethylnorbornanol (reduction byproduct) and heavy oligomers. Technical Insight: Bicyclic ketones are prone to Wagner-Meerwein rearrangements under high thermal stress or acidic conditions. Distillation must be performed under reduced pressure to keep the pot temperature below 100°C.
Setup Parameters[2][3][4][5][6]
-
Pressure: < 5 mmHg (High Vacuum essential).
-
Column: Vigreux column (10-15 cm) or Spinning Band (for difficult separations).
-
Bath Temp: Start at 40°C, ramp slowly.
Step-by-Step Procedure
-
Degassing: Stir the crude oil under dynamic vacuum (0.5 mmHg) at room temperature for 30 minutes to remove volatile solvents (THF, Ether). Failure to do this will cause aggressive bumping.
-
Fractionation:
-
F1 (Foreshot): Collect the first 5-10% of distillate. This usually contains unreacted alkenes (lower BP).
-
F2 (Main Cut): The temperature should stabilize. This compound typically distills between 60-80°C at 2 mmHg (extrapolated from norcamphor data).
-
F3 (Tails): As temperature rises, stop collection. The residue contains the alcohol (higher BP due to H-bonding).
-
-
Storage: Store under Argon at 4°C. Bicyclic ketones can sublime; seal tightly.
Protocol B: Chemical Purification (Girard's Reagent T)
Applicability: Isolation of the ketone from non-carbonyl impurities (alkenes, alcohols) when distillation fails or quantities are small (<5g). Expert Insight: Standard bisulfite adduct purification often fails with 1-substituted norbornanones due to steric hindrance at the C1 bridgehead blocking the nucleophilic attack on the C2 carbonyl. Girard’s Reagent T (trimethylaminoacetohydrazide chloride) is superior as it forms a water-soluble hydrazone, allowing non-polar impurities to be washed away [1].
Reaction Scheme
Step-by-Step Methodology
-
Formation: Dissolve crude mixture in Ethanol (10 mL/g). Add Girard’s Reagent T (1.2 equivalents) and Acetic Acid (10% v/v). Reflux for 1-2 hours.
-
Extraction (Cleaning): Pour the cooled mixture into ice water. The ketone is now bound in the aqueous phase.
-
Wash 1: Extract the aqueous layer with Diethyl Ether (3x).[1]
-
Discard Organic Layer: This contains your impurities (alkenes, alcohols, hydrocarbons).
-
-
Hydrolysis (Recovery): Acidify the aqueous layer with HCl (to pH ~1) and heat gently (40°C) for 1 hour to cleave the hydrazone.
-
Final Extraction: Extract the aqueous layer again with Pentane or Ether . The pure ketone will now migrate to the organic phase.
-
Drying: Dry over MgSO₄ and concentrate.
Protocol C: Chromatography (Silica Gel)
Applicability: Separation of stereoisomers or removing trace synthesis byproducts.
Solvent Systems
Due to the non-polar nature of the bicyclic skeleton, standard gradients are effective.
| Mobile Phase | Ratio (v/v) | Target Separation |
| Hexane : Ethyl Acetate | 95 : 5 → 90 : 10 | General purification (Ketone Rf ~0.4) |
| Pentane : Ether | 98 : 2 | Separation of non-polar alkene impurities |
| Hexane : Toluene | 80 : 20 | Separation of aromatic byproducts |
Visualization:
-
Stain: Anisaldehyde or Phosphomolybdic Acid (PMA). Bicyclic ketones do not absorb strongly in UV (unless conjugated, which this is not). Do not rely solely on UV 254nm.
Troubleshooting & FAQs
Q1: The distillate is cloudy. What happened?
A: This indicates an azeotrope with water . Norbornanones are hygroscopic.[2]
-
Fix: Dissolve the distillate in pentane, dry over activated 4Å molecular sieves for 4 hours, filter, and re-distill.
Q2: I cannot separate the unreacted alkene (1-ethylnorbornene) from the ketone.
A: Their boiling points and polarities are very similar.
-
Fix: Use Silver Nitrate (AgNO₃) Impregnated Silica . The silver ions complex with the pi-electrons of the alkene, significantly increasing its retention time (Rf decreases), allowing the ketone to elute first.
Q3: My yield is low after vacuum distillation.
A: Bicyclic ketones are highly volatile and can sublime.
-
Fix: Ensure your vacuum trap is cooled with Dry Ice/Acetone (-78°C) . Do not use a water aspirator; the product may be lost to the water stream.
Q4: Bisulfite purification formed no precipitate.
A: As noted in the Expert Insight, the ethyl group at C1 provides significant steric bulk , preventing the formation of the tetrahedral bisulfite adduct. Switch to Girard's Reagent T (Protocol B).
Visualizing the Chemical Workflow
The following diagram details the chemical derivatization logic using Girard's Reagent, specifically designed for hindered ketones.
Figure 2: Chemical purification workflow using Girard's Reagent T for hindered bicyclic ketones.
References
-
Girard, A., & Sandulesco, G. (1936). Sur une nouvelle série de réactifs du groupe carbonyle, leur utilisation à l'extraction des substances cétoniques et à la caractérisation microchimique des aldéhydes et cétones. Helvetica Chimica Acta.
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
-
Thermo Fisher Scientific. (2025). Girard's Reagent T Technical Data Sheet.
-
PubChem. (2025).[3][4] Bicyclo[2.2.1]heptan-2-one, 1,7,7-trimethyl- (Camphor) Physical Properties. (Used as homologous reference for boiling point extrapolation).
Sources
Technical Support Center: Troubleshooting Diastereoselectivity in 1-Ethylbicyclo[2.2.1]heptan-2-one Reactions
Welcome to the technical support center for navigating the complexities of diastereoselective reactions involving 1-Ethylbicyclo[2.2.1]heptan-2-one. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile bicyclic ketone. The rigid, strained structure of the bicyclo[2.2.1]heptane (norbornane) framework presents unique stereochemical challenges and opportunities.[1] This document provides in-depth, question-and-answer-based troubleshooting for common issues encountered during stereoselective transformations of this substrate.
Frequently Asked Questions (FAQs)
Why am I observing poor diastereoselectivity in the reduction of this compound to the corresponding alcohol?
This is a common challenge stemming from the inherent stereochemistry of the bicyclo[2.2.1]heptane system. The approach of a reducing agent to the carbonyl group can occur from two faces: the exo face and the endo face.
-
Exo Attack: The nucleophile approaches from the less sterically hindered face, anti to the one-carbon C7 bridge.[2]
-
Endo Attack: The nucleophile approaches from the more sterically hindered face, syn to the C7 bridge.[2]
For this compound, the C1-bridgehead ethyl group introduces additional steric bulk, which can influence the preferred trajectory of the incoming nucleophile.
Troubleshooting Steps:
-
Choice of Reducing Agent: The steric bulk of the hydride source is a critical factor.
-
Less Bulky Reagents (e.g., NaBH₄): These reagents are more likely to undergo endo attack, leading to the formation of the exo-alcohol. However, the ethyl group at the bridgehead can still influence the selectivity.[3]
-
Bulky Reagents (e.g., L-Selectride®): These reagents will almost exclusively attack from the less hindered exo face, resulting in the endo-alcohol.
-
-
Reaction Temperature: Lowering the reaction temperature (e.g., to -78 °C) can enhance diastereoselectivity by favoring the transition state with the lower activation energy.[4]
-
Solvent Effects: The choice of solvent can influence the effective size and reactivity of the reducing agent.
-
Coordinating Solvents (e.g., THF): Can solvate the cation of the hydride reagent, potentially altering its reactivity and steric profile.
-
Non-coordinating Solvents (e.g., Toluene, Hexanes): May lead to different selectivities compared to coordinating solvents.
-
Protocol for a Diastereoselective Reduction:
-
Dissolve this compound in anhydrous THF under an inert atmosphere (e.g., Argon).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of L-Selectride® (1M in THF) dropwise to the stirred ketone solution.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Allow the mixture to warm to room temperature and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Determine the diastereomeric ratio (d.r.) by ¹H NMR spectroscopy or GC analysis.
My α-alkylation of this compound is resulting in a mixture of diastereomers. How can I improve the selectivity?
Controlling the stereochemistry of α-alkylation is dependent on the selective formation of one enolate and the subsequent facial selectivity of the electrophilic attack.
Key Considerations:
-
Enolate Formation: Treatment of this compound with a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) will selectively deprotonate at the C3 position. Deprotonation at the C1 bridgehead is not possible as it would lead to a violation of Bredt's rule, which states that a double bond cannot be placed at a bridgehead carbon in a small bicyclic system due to the inability to achieve a planar geometry.[5]
-
Facial Selectivity of Alkylation: The resulting enolate will have two diastereotopic faces. The incoming electrophile will preferentially attack from the less sterically hindered exo face to avoid steric clash with the bicyclic framework, particularly the C7-methylene bridge.
Troubleshooting Poor Selectivity:
-
Base and Reaction Conditions: Ensure complete and clean enolate formation.
-
Use freshly prepared LDA.
-
Maintain a low temperature during enolate formation and alkylation (-78 °C) to prevent equilibration or side reactions.
-
-
Electrophile: The size of the electrophile can play a role. Very bulky electrophiles may exhibit higher diastereoselectivity.
-
Additives: The use of certain additives can influence the aggregation state and reactivity of the enolate.
-
HMPA (Hexamethylphosphoramide): Can break up lithium enolate aggregates, potentially leading to a "naked," more reactive enolate and cleaner reactions. Note: HMPA is a known carcinogen and should be handled with extreme caution.
-
LiCl (Lithium Chloride): Can also alter the aggregation state of the enolate and improve reaction outcomes.
-
I am attempting a Grignard addition to this compound and obtaining a nearly 1:1 mixture of diastereomeric tertiary alcohols. What factors govern this reaction's stereoselectivity?
The addition of organometallic reagents like Grignard reagents to the carbonyl group of this compound is also governed by steric factors. The general principle of attack from the less hindered exo face still applies. However, the smaller size of many Grignard reagents compared to bulky reducing agents can lead to reduced selectivity.
Strategies to Enhance Diastereoselectivity:
-
Bulky Organometallic Reagents: Employing a bulkier organometallic reagent can increase the steric demand and favor attack from the exo face. For example, using tert-butylmagnesium chloride instead of methylmagnesium bromide.
-
Chelation Control: If there is a chelating group present on the substrate, it may be possible to direct the stereochemical outcome. For this compound itself, this is not a primary strategy.
-
Lewis Acid Additives: The addition of a Lewis acid can pre-complex with the carbonyl oxygen, altering the steric environment and potentially enhancing facial selectivity.
-
CeCl₃ (Cerium(III) Chloride): The use of CeCl₃ in conjunction with Grignard reagents (Luche reaction conditions) can sometimes improve selectivity and suppress side reactions like enolization.
-
Experimental Workflow Diagram:
Sources
Technical Support Center: Resolving Racemic Mixtures of 1-Ethylbicyclo[2.2.1]heptan-2-one
Welcome to the dedicated technical support guide for the resolution of racemic 1-Ethylbicyclo[2.2.1]heptan-2-one. This resource is designed for researchers, chemists, and drug development professionals who are navigating the complexities of isolating the enantiomerically pure forms of this valuable bicyclic ketone. The rigid, chiral scaffold of bicyclo[2.2.1]heptane derivatives makes them critical building blocks in asymmetric synthesis and medicinal chemistry.
This guide provides both foundational knowledge through frequently asked questions and in-depth troubleshooting for common experimental challenges.
Part 1: Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its chiral resolution important?
This compound is a substituted derivative of norcamphor. Its rigid bicyclic structure imparts unique stereochemical properties, making it a valuable chiral synthon. In drug development, the two enantiomers of a chiral molecule often exhibit vastly different pharmacological and toxicological profiles. Therefore, obtaining enantiomerically pure forms is frequently a regulatory and scientific necessity to ensure the safety and efficacy of a final active pharmaceutical ingredient (API).
Q2: What are the primary strategies for resolving a racemic mixture of this ketone?
There are three main strategies, each with distinct advantages and challenges:
-
Classical Resolution via Diastereomers: This method involves reacting the racemic ketone with a single enantiomer of a chiral resolving agent. This reaction creates a mixture of diastereomers, which, unlike enantiomers, have different physical properties (e.g., solubility) and can be separated by conventional techniques like fractional crystallization.[1]
-
Enzymatic Kinetic Resolution: This technique utilizes an enzyme (e.g., a lipase or a ketoreductase) that selectively catalyzes the transformation of one enantiomer over the other.[2][3] This results in a mixture of one enantiomer in its original form and the other in a modified form (e.g., an alcohol or ester), which can then be separated.
-
Chiral Chromatography: This is a direct analytical or preparative method where the racemic mixture is passed through a high-performance liquid chromatography (HPLC) column containing a chiral stationary phase (CSP).[4][5] The enantiomers interact differently with the CSP, leading to different retention times and enabling their separation.
Q3: What is the difference between Kinetic Resolution and Dynamic Kinetic Resolution (DKR)?
Kinetic Resolution relies on the different reaction rates of two enantiomers with a chiral catalyst or reagent.[3] The maximum theoretical yield for the desired enantiomer (either the reacted or unreacted one) is 50%, as the other half of the starting material is the "wrong" enantiomer.
Dynamic Kinetic Resolution (DKR) is a more advanced and efficient method. It combines the selective reaction of kinetic resolution with an in-situ process that continuously racemizes the slower-reacting enantiomer back into the racemic mixture.[6][7] This allows the "wrong" enantiomer to be converted into the "right" one, making a theoretical yield of 100% of the desired product possible.
Q4: How do I measure the success of my resolution?
The success of a resolution is quantified by the enantiomeric excess (e.e.) . It is a measure of the purity of the sample with respect to its enantiomers. It is calculated as:
e.e. (%) = |(moles of R-enantiomer - moles of S-enantiomer) / (total moles of both enantiomers)| x 100
Chiral HPLC or chiral gas chromatography (GC) are the most common and reliable methods for determining the e.e. of a sample.
Part 2: Troubleshooting Guides & Protocols
Guide 1: Enzymatic Kinetic Resolution via Lipase-Catalyzed Acylation
Enzymatic resolutions are prized for their high selectivity and mild reaction conditions. Lipases are commonly used to catalyze the acylation of one enantiomer of a racemate, leaving the other unreacted.
Core Experimental Workflow: Lipase-Catalyzed Acylation
Caption: Workflow for enzymatic kinetic resolution.
Troubleshooting Q&A: Enzymatic Resolution
Q: My resolution reaction is extremely slow or has stalled (low conversion). What should I do?
A: This is a common issue related to enzyme activity.
-
Cause 1: Water Content: While lipases need a small amount of water for activity, excess water can promote hydrolysis of the acyl donor and the product. Conversely, completely anhydrous conditions can strip the essential water from the enzyme, deactivating it.
-
Solution: Ensure your solvent is anhydrous but consider adding a very small, controlled amount of water (e.g., 0.1-0.5% v/v) or use a salt hydrate pair to maintain optimal water activity.
-
-
Cause 2: Enzyme Inactivation: The chosen solvent or temperature may be denaturing the enzyme.
-
Solution: Switch to a more non-polar, hydrophobic solvent like hexane or MTBE. Lower the reaction temperature to the optimal range for the specific lipase (typically 30-50 °C).
-
-
Cause 3: Poor Acyl Donor: The acyl donor may not be suitable.
-
Solution: Vinyl acetate is often an excellent choice because its byproduct, acetaldehyde, is volatile and does not interfere with the reverse reaction. If using an acid anhydride, the acid byproduct can lower the pH and inactivate the enzyme; consider adding a non-nucleophilic base to scavenge the acid.
-
Q: The conversion is around 50%, but the enantioselectivity (e.e.) is poor.
A: Low enantioselectivity means the enzyme is reacting with both enantiomers at similar rates.
-
Cause 1: Incorrect Enzyme: The chosen lipase may not be a good fit for the substrate.
-
Cause 2: Suboptimal Temperature: The enantiomeric ratio (E) of an enzymatic reaction is temperature-dependent.
-
Solution: Generally, lowering the reaction temperature increases enantioselectivity, albeit at the cost of reaction rate. Try running the reaction at a lower temperature (e.g., room temperature or 30 °C).
-
-
Cause 3: Solvent Effects: The solvent can influence the conformation of the enzyme and its interaction with the substrate.
-
Solution: Test a range of solvents with varying polarities. Highly non-polar solvents like hexane often give the best results.
-
| Parameter | Recommended Starting Point | Troubleshooting Range | Rationale |
| Enzyme | Immobilized Candida antarctica Lipase B (CALB) | Screen various lipases/esterases | CALB is robust, but selectivity is substrate-specific. |
| Solvent | Toluene or Hexane | MTBE, DIPE, Cyclohexane | Non-polar solvents are generally preferred for lipases. |
| Acyl Donor | Vinyl Acetate (2-3 eq.) | Isopropenyl Acetate, Acetic Anhydride | Vinyl esters are often irreversible, driving the reaction forward. |
| Temperature | 40 °C | 25 °C to 50 °C | Lower temperatures often improve selectivity (E value). |
| Substrate Conc. | 0.1 M | 0.05 M to 0.5 M | High concentrations can lead to substrate/product inhibition. |
Guide 2: Classical Resolution via Diastereomeric Crystallization
This method relies on converting the enantiomers into diastereomers with different physical properties. For a ketone, this typically involves forming a derivative like a hydrazone or a chiral ketal, which can then be reacted with a chiral resolving agent.
Core Principle: Diastereomer Formation and Separation
Caption: Principle of classical resolution via crystallization.
Troubleshooting Q&A: Diastereomeric Crystallization
Q: I've mixed my derivatized ketone with the resolving agent, but no crystals are forming.
A: Crystal formation is a delicate process dependent on supersaturation and nucleation.
-
Cause 1: Solution is Too Dilute: The concentration of the diastereomeric salt is below its saturation point.
-
Solution: Slowly evaporate the solvent under reduced pressure or a gentle stream of nitrogen. Be patient, as crystallization can take time.
-
-
Cause 2: Incorrect Solvent: The chosen solvent may be too good at solvating both diastereomers, preventing either from crystallizing.
-
Solution: This requires systematic screening. Try a range of solvents or solvent mixtures (e.g., ethanol/water, acetone/hexane). The ideal solvent is one in which one diastereomer is sparingly soluble while the other is highly soluble.[10]
-
-
Cause 3: No Nucleation Sites: Spontaneous nucleation is not occurring.
-
Solution: Try scratch-seeding by gently scratching the inside of the flask with a glass rod below the solvent line. If you have a pure crystal of the desired diastereomer, add a tiny amount as a seed crystal.[1]
-
-
Cause 4: Oil Formation: The product may be "oiling out" instead of crystallizing, which happens when the solubility limit is exceeded at a temperature above the compound's melting point.
-
Solution: Try adding a co-solvent in which the oil is less soluble (an anti-solvent) or re-dissolving at a higher temperature and allowing it to cool much more slowly.
-
Q: I got crystals, but after regeneration, the enantiomeric excess (e.e.) is low.
A: This indicates that the crystals were not diastereomerically pure.
-
Cause 1: Co-crystallization: Both diastereomers have similar solubilities in the chosen solvent system and crystallized together.
-
Solution: The solvent system is not optimal. You must re-screen for a solvent that maximizes the solubility difference between the two diastereomers.
-
-
Cause 2: Incomplete Equilibration: The crystallization happened too quickly, trapping the more soluble diastereomer in the crystal lattice.
-
Solution: Perform multiple recrystallizations. Dissolve the obtained crystals in a minimal amount of hot solvent and allow them to cool slowly. This process purifies the less soluble diastereomer with each cycle.
-
Guide 3: Chiral HPLC Method Development
For both analytical and preparative-scale work, chiral HPLC is a powerful direct separation method.
Troubleshooting Q&A: Chiral HPLC
Q: I'm not getting any separation between the two enantiomer peaks.
A: This is a problem of selectivity (α).
-
Cause 1: Incorrect Chiral Stationary Phase (CSP): The most critical factor. The CSP is not interacting differently with the two enantiomers.
-
Solution: Screen different types of CSPs. Polysaccharide-based columns (e.g., cellulose or amylose derivatives like Chiralcel OD-H or Chiralpak AD-H) are a very common starting point for ketones.[4]
-
-
Cause 2: Incorrect Mobile Phase: The mobile phase composition is crucial for modulating the interaction between the analyte and the CSP.
-
Solution: For normal-phase chromatography (the most common for chiral separations), vary the ratio of the non-polar solvent (e.g., hexane) to the polar modifier (e.g., isopropanol, ethanol).[4] Small changes in the modifier percentage can have a dramatic effect on resolution.
-
Q: The peaks are separated, but the resolution is poor (Rs < 1.5).
A: Resolution is a function of selectivity, efficiency, and retention.
-
Cause 1: Suboptimal Modifier: The alcohol modifier might not be ideal.
-
Solution: Try switching the alcohol modifier (e.g., from isopropanol to ethanol) or adding a small amount of an additive like trifluoroacetic acid (TFA) for acidic compounds or diethylamine (DEA) for basic compounds (though likely not necessary for a simple ketone).
-
-
Cause 2: High Flow Rate: The mobile phase is moving too quickly for effective partitioning to occur.
-
Solution: Decrease the flow rate (e.g., from 1.0 mL/min to 0.5 mL/min). This increases column efficiency and often improves resolution, at the cost of longer run times.
-
-
Cause 3: Temperature Effects:
-
Solution: Lowering the column temperature often increases peak retention and can improve resolution. Try running at a controlled room temperature or sub-ambient temperatures (e.g., 15-25 °C).
-
| Parameter | Recommended Starting Point | Troubleshooting Action | Rationale |
| Column | Chiralcel OD-H (Cellulose-based) | Try a Chiralpak AD-H (Amylose-based) | Different polysaccharide backbones offer different chiral recognition mechanisms. |
| Mobile Phase | 90:10 Hexane:Isopropanol | Vary ratio (e.g., 95:5, 80:20); Switch modifier to Ethanol | Modulates analyte-CSP interaction strength and selectivity. |
| Flow Rate | 1.0 mL/min | Decrease to 0.5 - 0.8 mL/min | Improves column efficiency (N) and can increase resolution. |
| Temperature | Ambient (e.g., 25 °C) | Decrease to 15-20 °C | Lower temperatures often enhance enantioselectivity. |
| Detection | UV at 210 nm or ~280 nm | Scan for optimal wavelength | Ketone carbonyl group has a weak n→π* transition (~280 nm) and a stronger π→π* (~210 nm). |
References
-
ResearchGate. (n.d.). Kinetic resolution of (A) bicyclic ketones and (B) WM/HP ketones. Retrieved from [Link]
-
PubMed. (n.d.). Chemoenzymatic access to enantiomeric bicyclo[2.2.1]heptan-2,5-diones. Retrieved from [Link]
-
Science. (2020). Dynamic kinetic resolution of β-substituted ketones by combining photoredox and enzymatic catalysis. Retrieved from [Link]
-
Wikipedia. (n.d.). Kinetic resolution. Retrieved from [Link]
-
Quora. (2020). What are the two methods used for resolving a racemic mixture into two optically active forms? Retrieved from [Link]
-
MDPI. (2021). Progress on the Stereoselective Synthesis of Chiral Molecules Based on Metal-Catalyzed Dynamic Kinetic Resolution of Alcohols with Lipases. Retrieved from [Link]
-
YouTube. (2020). Resolution of a Racemic Mixture. Retrieved from [Link]
-
Journal of the Chemical Society, Perkin Transactions 1. (1990). Resolution of the diols of bicyclo[2.2.1]heptane, bicyclo[2.2.2]octane and bicyclo[3.2.1]octane by enzymic hydrolysis, and their absolute configurations. Retrieved from [Link]
-
Journal of the Chemical Society, Perkin Transactions 1. (1993). A synthesis of 1-azabicyclo[2.2.1]heptane-3-carboxylic acid esters in enantiomerically pure form. Retrieved from [Link]
-
ACS Publications. (1995). Resolution of ketones via chiral acetals. Kinetic approach. Retrieved from [Link]
-
Elsevier. (2005). 2-Chlorobicyclo[2.2.1]hept-5-ene-2-carboxamide and its use for the determination of the absolute configuration of bicyclo[2.2.1]heptan-2-one. Retrieved from [Link]
-
ResearchGate. (2009). Kinetic resolution of racemic 5,6-epoxy-bicyclo[2.2.1]heptane-2-one using genetically engineered Saccharomyces cerevisiae. Retrieved from [Link]
-
Journal of the Chemical Society, Perkin Transactions 1. (2000). The unexpected formation of bicyclo[2.2.1]heptane derivatives by Lewis acid-catalyzed transannular double cyclization. Retrieved from [Link]
-
PubChem. (n.d.). 1-Bicyclo(2.2.1)hept-2-ylethanone. Retrieved from [Link]
-
PMC. (n.d.). Determination of 1,7,7-Trimethyl-bicyclo(2,2,1)heptan-2-one in a Cream Pharmaceutical Formulation by Reversed-phase Liquid Chromatography. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 7-Oxabicyclo[2.2.1]heptane and Derivatives. Retrieved from [Link]
-
ResearchGate. (2011). HPLC Determination of Enantiomeric 2-Azabicyclo[2.2.1 ] hept-5-en-3-one on Chiral Stationary Phase. Retrieved from [Link]
-
UCL Discovery. (2010). Isolation of enantiomers via diastereomer crystallisation. Retrieved from [Link]
-
MDPI. (2024). Enzymatic Kinetic Resolution of Racemic 1-(Isopropylamine)-3-phenoxy-2-propanol: A Building Block for β-Blockers. Retrieved from [Link]
-
MDPI. (2020). Preparation and Chiral HPLC Separation of the Enantiomeric Forms of Natural Prostaglandins. Retrieved from [Link]
Sources
- 1. quora.com [quora.com]
- 2. researchgate.net [researchgate.net]
- 3. Kinetic resolution - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. macmillan.princeton.edu [macmillan.princeton.edu]
- 7. mdpi.com [mdpi.com]
- 8. Resolution of the diols of bicyclo[2.2.1]heptane, bicyclo[2.2.2]octane and bicyclo[3.2.1]octane by enzymic hydrolysis, and their absolute configurations - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 9. Enzymatic Kinetic Resolution of Racemic 1-(Isopropylamine)-3-phenoxy-2-propanol: A Building Block for β-Blockers | MDPI [mdpi.com]
- 10. youtube.com [youtube.com]
Technical Support Center: Troubleshooting 1-Ethylbicyclo[2.2.1]heptan-2-one Workup and Isolation
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who report "decomposition" or mysteriously low isolated yields when working with 1-Ethylbicyclo[2.2.1]heptan-2-one (also known as 1-ethylnorbornan-2-one).
While the bicyclic norbornane framework is generally robust, the specific physicochemical properties of this ketone make it highly sensitive to standard, aggressive workup conditions. This guide is designed to replace guesswork with mechanistic causality, providing you with self-validating protocols to ensure high-fidelity isolation.
Part 1: Quantitative Data & Stability Metrics
To understand why standard workups fail, we must first look at the baseline properties of the norbornanone scaffold.
| Property / Metric | Value / Observation | Mechanistic Implication for Workup |
| Molecular Weight | 138.21 g/mol | Relatively low mass; prone to co-evaporation during solvent removal. |
| Boiling Point (Est.) | ~170–180 °C | High vapor pressure at room temperature under vacuum (similar to norcamphor)[1]. |
| C3 | pKa ~ 20 | Highly susceptible to enolization and subsequent dimerization at pH > 10[2]. |
| Oxidation Susceptibility | High | Rapidly forms bicyclic lactones via Baeyer-Villiger oxidation if peroxides remain[3]. |
Part 2: Troubleshooting FAQs
Q1: Why is my isolated yield consistently low despite complete conversion on TLC?
Expertise & Causality: The most common misdiagnosis for this compound is chemical decomposition when the actual culprit is physical volatility. Bicyclic ketones like norbornanone derivatives possess surprisingly high vapor pressures (1[1]). During rotary evaporation, especially under high vacuum (<20 mmHg) or elevated bath temperatures (>30 °C), the product rapidly co-evaporates with the extraction solvent. Trustworthiness (Self-Validating): To validate if volatility is your issue, place a dry-ice/acetone cold trap (-78 °C) between your rotary evaporator and the vacuum pump. Analyze the trap contents via GC-MS or NMR. If your ketone is present in the trap, you are boiling off your product. Standardized Fix: Concentrate in vacuo strictly at 25 °C and maintain the pressure above 50 mmHg, a standard practice for volatile bicyclic systems (4[4]).
Q2: I observe high-molecular-weight byproducts after a basic aqueous workup. What is happening?
Expertise & Causality: this compound contains two acidic alpha-protons at the C3 position. If you use strong bases (e.g., NaOH, KOH) to neutralize acidic reaction mixtures during workup, you inadvertently generate a C3 enolate. This enolate rapidly attacks unreacted ketone in the organic phase, leading to an aldol condensation and subsequent dehydration to form a high-molecular-weight dimer (2[2]).
Trustworthiness (Self-Validating): Run a TLC of the organic phase before and after the base quench. The appearance of a new, lower-Rf spot (or a UV-active spot if dehydrated) post-quench confirms base-catalyzed aldol dimerization.
Standardized Fix: Strictly use mild, buffering aqueous bases such as saturated NaHCO
Q3: My target ketone converts into a lactone during the workup of an oxidation reaction. How do I prevent this?
Expertise & Causality: If your synthesis involved oxidants (e.g., mCPBA, H
Part 3: Standardized Mild Workup Protocol
Step-by-Step Methodology for this compound
-
Quenching: Cool the reaction mixture to 0 °C. Slowly add saturated aqueous NaHCO
(for acid neutralization) or saturated aqueous Na S O (for peroxide quenching) while stirring vigorously. -
Validation Check: Verify the pH is between 7–8 using pH paper, OR confirm the absence of peroxides using KI-starch paper. Do not proceed to extraction until validated.
-
Extraction: Extract the aqueous layer with a low-boiling solvent like diethyl ether (Et
O) or ethyl acetate (EtOAc) (3 x 20 mL). -
Washing & Drying: Wash the combined organic layers with brine to remove residual water, then dry over anhydrous Na
SO . Filter off the drying agent. -
Controlled Concentration: Transfer the filtrate to a round-bottom flask. Remove volatiles using a rotary evaporator with the water bath set strictly to 25 °C and pressure maintained at or above 50 mmHg to prevent volatilization of the target ketone.
Part 4: Visualizations
Optimized workup workflow for volatile bicyclic ketones.
Common degradation pathways during improper workup.
Part 5: References
-
Preparation of N-(1,7,7-Trimethylbicyclo[2.2.1]heptan-2-ylidene)nitramide - Organic Syntheses Source: orgsyn.org URL:[Link]
-
Bicyclo(2.2.1)heptan-2-one | C7H10O | CID 10345 - PubChem - NIH Source: nih.gov URL:[Link]
-
Advanced Organic Chemistry Source: gbcramgarh.in URL:[Link]
-
MICROREVIEW 100 Years of Baeyer–Villiger Oxidations Source: mdma.ch URL:[Link]
-
Norcamphor - Wikipedia Source: wikipedia.org URL:[Link]
Sources
Validation & Comparative
A Comparative Guide to 1-Ethylbicyclo[2.2.1]heptan-2-one and Fenchone for Researchers and Drug Development Professionals
In the landscape of chemical biology and drug discovery, the rigid bicyclo[2.2.1]heptane scaffold serves as a privileged structure, offering a three-dimensional framework that can be strategically functionalized to interact with biological targets. This guide provides a detailed comparative analysis of two ketones bearing this core structure: the well-characterized natural product, fenchone, and the less-explored synthetic analogue, 1-Ethylbicyclo[2.2.1]heptan-2-one.
This document moves beyond a simple cataloging of properties. It is designed to provide researchers, scientists, and drug development professionals with a foundational understanding of these two molecules, and more critically, to offer a strategic framework for their comparative evaluation. We will delve into their known attributes, and where data is lacking for this compound, we will propose and detail robust experimental protocols to elucidate its physicochemical and biological profile in direct comparison to fenchone.
Introduction: The Bicyclo[2.2.1]heptan-2-one Scaffold
The bicyclo[2.2.1]heptan-2-one core, also known as the norbornanone skeleton, is a strained bicyclic system that imparts unique stereochemical and electronic properties to molecules. This rigidity can be advantageous in drug design, as it reduces the entropic penalty upon binding to a target protein. Fenchone, a naturally occurring monoterpene, is a prime example of this scaffold's utility in nature, exhibiting a range of biological activities.[1] In contrast, this compound represents a synthetic derivative where the substitution pattern is altered, offering an opportunity to explore structure-activity relationships.
Physicochemical and Structural Comparison
A fundamental aspect of any comparative study is the characterization of the physical and chemical properties of the compounds.
| Property | This compound | Fenchone |
| IUPAC Name | This compound | 1,3,3-trimethylbicyclo[2.2.1]heptan-2-one[2] |
| Molecular Formula | C₉H₁₄O | C₁₀H₁₆O[2] |
| Molecular Weight | 138.21 g/mol | 152.23 g/mol [2] |
| Appearance | Not experimentally documented | Colorless oily liquid[3] |
| Odor | Not experimentally documented | Camphor-like[3] |
| Boiling Point | Predicted: ~180-200 °C | 193 °C[4] |
| Melting Point | Not experimentally documented | 5-6 °C[2] |
| Solubility | Predicted: Insoluble in water | Insoluble in water, soluble in alcohol and ether[4] |
| LogP | Predicted: 1.7 | 2.3[5] |
Note: Some properties for this compound are predicted and require experimental verification.
The structural difference between the two molecules lies in the substitution at the bridgehead (C1) and adjacent (C3) positions. Fenchone possesses three methyl groups, one at C1 and two at C3, while this compound has a single ethyl group at the C1 position. This seemingly minor alteration can significantly impact the molecule's steric bulk, lipophilicity, and electronic distribution around the carbonyl group, which in turn will influence its reactivity and biological interactions.
Spectroscopic Analysis: A Roadmap for Characterization
Detailed spectroscopic analysis is paramount for confirming the identity and purity of these compounds. While extensive data exists for fenchone, the profile of this compound is less defined. Below, we outline the expected spectroscopic features and provide a general protocol for their acquisition.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the gold standard for separating and identifying volatile compounds like these bicyclic ketones.
Expected Data:
-
Fenchone: A characteristic mass spectrum with a molecular ion peak (M+) at m/z 152 and prominent fragment ions at m/z 81, 69, and 41.[2]
-
This compound: A predicted molecular ion peak at m/z 138. The fragmentation pattern is expected to differ from fenchone due to the presence of the ethyl group, likely showing a significant fragment from the loss of an ethyl radical (m/z 109).
Experimental Protocol: GC-MS Analysis
This protocol provides a general framework for the GC-MS analysis of these ketones.[6]
1. Sample Preparation:
- Dissolve approximately 1 mg of the ketone in 1 mL of a suitable volatile solvent (e.g., hexane or dichloromethane).
2. GC-MS Instrumentation and Conditions:
- Gas Chromatograph:
- Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).
- Inlet Temperature: 250 °C.
- Carrier Gas: Helium at a constant flow of 1.0 mL/min.
- Oven Temperature Program:
- Initial temperature: 60 °C, hold for 2 minutes.
- Ramp: Increase to 240 °C at 10 °C/min.
- Final hold: 5 minutes.
- Mass Spectrometer:
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Source Temperature: 230 °C.
- Mass Range: m/z 40-300.
Rationale: The non-polar column separates compounds based on their boiling points and volatility. The temperature program allows for the efficient elution of the ketones. EI at 70 eV is a standard method for generating reproducible mass spectra with characteristic fragmentation patterns.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecules.
Expected Data:
-
¹H NMR of Fenchone: Will show characteristic signals for the three methyl groups and the protons of the bicyclic system.
-
¹³C NMR of Fenchone: Will display ten distinct signals, including a downfield signal for the carbonyl carbon (~220 ppm) and signals for the methyl and bicyclic carbons.
-
¹H NMR of this compound: Will feature signals for the ethyl group (a triplet and a quartet) in addition to the signals from the bicyclic protons.
-
¹³C NMR of this compound: Will show nine signals, including the carbonyl carbon and the two carbons of the ethyl group.
Experimental Protocol: NMR Spectroscopy
1. Sample Preparation:
- Dissolve 5-10 mg of the compound in approximately 0.7 mL of deuterated chloroform (CDCl₃).
2. NMR Spectrometer Conditions:
- Instrument: A 400 MHz or higher field NMR spectrometer.
- ¹H NMR:
- Acquire a standard one-dimensional proton spectrum.
- ¹³C NMR:
- Acquire a proton-decoupled carbon spectrum.
Rationale: CDCl₃ is a standard solvent for non-polar organic molecules. A higher field spectrometer provides better resolution of signals. These basic 1D experiments are essential for initial structural confirmation.
Comparative Reactivity
The reactivity of the carbonyl group is a key feature of these molecules. The steric and electronic environment around the carbonyl in fenchone and this compound is expected to influence their susceptibility to nucleophilic attack and other reactions.
Derivatives of the bicyclo[2.2.1]heptan-2-one scaffold are known to undergo various chemical transformations, including reductions and nucleophilic additions at the carbonyl group.[7] The steric hindrance at the bridgehead position in this compound may influence the stereochemical outcome of such reactions compared to fenchone.
Comparative Biological Activity: A Proposed Investigational Workflow
Fenchone is known to possess a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and analgesic properties.[8] The biological profile of this compound remains largely unexplored. The following workflow outlines a series of in vitro experiments to compare the biological potential of these two compounds.
Caption: Proposed workflow for the comparative biological evaluation.
Antimicrobial Activity
Rationale: Fenchone exhibits known antimicrobial properties.[9] This assay will determine if this compound shares this activity and allows for a direct comparison of their potency.
Experimental Protocol: Broth Microdilution Assay [9]
1. Microorganism Preparation:
- Culture selected strains of bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans) to mid-logarithmic phase in appropriate broth.
- Adjust the inoculum density to approximately 5 x 10⁵ CFU/mL.
2. Assay Procedure:
- In a 96-well microtiter plate, perform serial two-fold dilutions of the stock solutions of fenchone and this compound in the appropriate broth.
- Add the standardized microbial inoculum to each well.
- Include positive (microorganism with broth) and negative (broth only) controls.
- Incubate the plates at 37 °C for 24 hours (for bacteria) or 48 hours (for fungi).
3. Data Analysis:
- The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that visibly inhibits microbial growth.
- To determine the Minimum Bactericidal/Fungicidal Concentration (MBC/MFC), subculture the contents of the wells showing no growth onto agar plates. The lowest concentration that results in no growth on the agar is the MBC/MFC.
Anti-inflammatory Activity
Rationale: Fenchone has demonstrated anti-inflammatory effects.[8] This in vitro assay provides a rapid screening method to assess the potential of this compound to mitigate protein denaturation, a hallmark of inflammation.
Experimental Protocol: Inhibition of Albumin Denaturation [10]
1. Reaction Mixture Preparation:
- Prepare a reaction mixture containing 0.2 mL of egg albumin (from a fresh hen's egg), 2.8 mL of phosphate-buffered saline (PBS, pH 6.4), and 2 mL of varying concentrations of the test compounds (dissolved in a minimal amount of DMSO and diluted with PBS).
2. Incubation and Measurement:
- Incubate the reaction mixtures at 37 °C for 15 minutes, then heat at 70 °C for 5 minutes.
- After cooling, measure the absorbance of the turbidity at 660 nm.
- Use diclofenac sodium as a standard anti-inflammatory drug.
3. Data Analysis:
- Calculate the percentage inhibition of protein denaturation for each concentration of the test compounds.
- Determine the IC₅₀ value, which is the concentration required to inhibit 50% of the protein denaturation.
Conclusion and Future Directions
This guide has provided a comprehensive overview of the known properties of fenchone and has laid out a clear, experimentally-driven path for the characterization and comparative analysis of this compound. The structural variation between these two bicyclic ketones presents a valuable opportunity to probe the structure-activity relationships within this important chemical scaffold.
The proposed experiments will generate crucial data on the physicochemical properties, spectroscopic profile, and biological activities of this compound. This will not only fill a significant knowledge gap but also provide a solid foundation for further research. A thorough understanding of how the substitution pattern on the bicyclo[2.2.1]heptane ring influences biological activity is essential for the rational design of novel therapeutic agents. The insights gained from this comparative study could guide the synthesis of new derivatives with enhanced potency and selectivity for various biological targets, ultimately contributing to the advancement of drug discovery and development.
References
- Benchchem. (2025). Application Note: Analysis of Ketones by Gas Chromatography-Mass Spectrometry (GC-MS). Benchchem.
- Nardello, L., et al. (2024). Methods for Determination of Antimicrobial Activity of Essential Oils In Vitro—A Review. Applied Sciences.
- Benchchem. (n.d.). (1S,4R)-Bicyclo[2.2.1]heptan-2-one. Benchchem.
- Svoboda, K. P., & Hampson, J. (2024). Methods for Determination of Antimicrobial Activity of Essential Oils In Vitro – A Review. Foods.
- PubChem. (n.d.). Bicyclo(2.2.1)heptan-2-one.
- ResearchGate. (2025). Virtual structural similarity elucidates bioactivity of Fenchone: Enriched phytochemical in fennel essential oil | Request PDF.
- Benchchem. (n.d.). An In-depth Technical Guide to the Biological Activity of 2-(2-Azabicyclo[2.2.1]heptan-2-yl)
- Bouyahya, A., et al. (2023). Fenchone and camphor: Main natural compounds from Lavandula stoechas L., expediting multiple in vitro biological activities. PMC.
- PubChem. (n.d.). (+-)-Fenchone.
- International Journal of Pharmaceutical Sciences. (2025).
- Benchchem. (n.d.). Application Notes and Protocols for the GC-MS Analysis of Keto Acids. Benchchem.
- Mr. Hemp Flower. (n.d.).
- ResearchGate. (2023). (PDF) Fenchone and camphor: Main natural compounds from Lavandula stoechas L., expediting multiple in vitro biological activities.
- Wikipedia. (n.d.). Fenchone.
- ResearchGate. (n.d.). The Evaluation of Essential Oils for Antimicrobial Activity.
- PMC. (2023).
- International Journal of Pharmaceutical Sciences and Research. (2024).
- GC-MS procedure and background.docx. (n.d.).
- PubMed. (1994). O-[omega-(Dialkylamino)alkyl]oximes of (+)-1,7,7-trimethylbicyclo [2.2.1]heptan-2-one with hypotensive, antiinflammatory, analgesic, local anesthetic and other activities.
- Bioscience Biotechnology Research Communications. (2024). In vitro Evaluations of Anti-inflammatory and Antioxidant Activity of Ethanolic Leaf Extract of Gymnema sylvestre R. Br.
- PubMed. (2003). Synthesis and biological activity of various derivatives of a novel class of potent, selective, and orally active prostaglandin D2 receptor antagonists. 1. Bicyclo[2.2.
- Using a GC. (n.d.).
- Chegg. (n.d.). Treatment of bicyclo (2.2.1) heptane-2-one 1 with LDA yields a single product. Why is one product not formed?.
- YouTube. (2020).
- ResearchGate. (n.d.). Synthesis of 7-Oxabicyclo[2.2.
- International Research Journal of Plant Science. (2021). Assessment of In vitro anti-inflammatory activity, phytochemical analysis and antimicrobial assay of Tinospora Cordifolia extracts.
- ResearchGate. (2025). Development of a Headspace GC/MS Analysis for Carbonyl Compounds (Aldehydes and Ketones) in Household Products after Derivatization with o-(2,3,4,5,6-Pentafluorobenzyl)-hydroxylamine.
- ResearchGate. (n.d.).
- Cheméo. (n.d.). Chemical Properties of Bicyclo[2.2.1]heptan-2-one, 1-methyl (CAS 10218-04-9).
- ScienceDirect. (n.d.). The 1H nuclear magnetic resonance spectra of 6-substituted bicyclo[3.1.0] hex-2-enes.
- ScienceDirect. (n.d.). 2-Chlorobicyclo[2.2.1]hept-5-ene-2-carboxamide and.
- SpectraBase. (n.d.). BICYCLO-[2.2.1]-HEPTAN-2-ON.
- ResearchGate. (2024). Novel Tricyclo[4.2.1]Nonane and Bicyclo[2.2.1]Heptane Derivatives: Synthesis, in Vitro Biological Activities and in Silico Studies.
- EBSCO. (n.d.). Ketones | Chemistry | Research Starters.
- Wikipedia. (n.d.). Ketone.
- RSC Publishing. (2021).
-
NMR Techniques in Organic Chemistry: a quick guide[6][11]. (n.d.).
- PMC. (2020). NMR Spectroscopy Based Metabolic Profiling of Biospecimens.
- EPA. (n.d.). Bicyclo[2.2.1]heptan-2-yl Properties.
- PubChem. (n.d.). Bicyclo(2.2.1)heptan-2-ol, 2-ethyl-1,3,3-trimethyl-, (1R,2R,4S)-.
- Beilstein Journals. (n.d.). Experimental procedures, characterization data for all compounds and copies of NMR spectra.
- Cheméo. (n.d.). Chemical Properties of Bicyclo[2.2.1]heptane, 2-ethyl- (CAS 2146-41-0).
- ScienceDirect. (2016).
- ResearchGate. (n.d.). Bicyclic monoterpenes: main source/origin, pharmacological properties....
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Validation of the Absolute Configuration of 1-Ethylbicyclo[2.2.1]heptan-2-one: A Comparative Technical Guide
Topic: Validation of the absolute configuration of 1-Ethylbicyclo[2.2.1]heptan-2-one Content Type: Publish Comparison Guides.
Executive Summary The determination of absolute configuration (AC) for rigid bicyclic ketones like this compound presents a specific analytical challenge. Often existing as oils or low-melting solids, these molecules resist direct X-ray crystallographic analysis—the traditional "gold standard"—without chemical modification. This guide evaluates three primary validation methodologies: Vibrational Circular Dichroism (VCD) , X-ray Crystallography (via Derivatization) , and Electronic Circular Dichroism (ECD) utilizing the Octant Rule .
For researchers in drug development and fragrance chemistry, where the olfactory and pharmacological profiles of norbornane derivatives are strictly stereodependent, this guide establishes VCD as the superior direct method, while retaining X-ray and ECD as critical validation and screening tools, respectively.
Methodological Landscape: Comparative Analysis
The following table summarizes the operational parameters for validating the AC of this compound.
| Feature | Method A: VCD (Recommended) | Method B: X-Ray Crystallography | Method C: ECD (Octant Rule) |
| Primary Mechanism | Differential absorption of circularly polarized IR light (Vibrational transitions).[1] | Diffraction of X-rays by crystal lattice (Bijvoet analysis). | Differential absorption of UV light ( |
| Sample State | Neat Oil or Solution ( | Single Crystal (Solid state required). | Solution (Methanol, Hexane). |
| Derivatization | None (Direct analysis). | Required (e.g., p-bromophenylhydrazone). | None. |
| Confidence Level | >99% (with DFT correlation). | >99.9% (Absolute proof). | ~90% (Semi-empirical). |
| Sample Requirement | 5–10 mg (Recoverable). | ~20 mg (Destructive/Modified). | <1 mg (Recoverable). |
| Time to Result | 24–48 Hours (Spectra + Calculation). | 1–2 Weeks (Synthesis + Growth). | <1 Hour (Screening). |
Deep Dive: The VCD Workflow (Primary Recommendation)
Why VCD for this Molecule?
This compound possesses a rigid norbornane skeleton. This rigidity is an asset for VCD because it limits the number of conformers that must be computationally modeled. Unlike flexible linear chains, the bicyclic framework locks the carbonyl and ethyl groups into a predictable spatial relationship, resulting in high-intensity, distinct VCD signals that match Density Functional Theory (DFT) predictions with exceptional accuracy.
Experimental Protocol
Objective: Assign AC by comparing experimental VCD spectra with DFT-calculated spectra of the (
-
Sample Preparation:
-
Dissolve 5–10 mg of the analyte in 150
L of deuterated chloroform ( ) or carbon tetrachloride ( ). -
Note:
is preferred to avoid solvent IR absorption bands in the carbonyl region (~1740 cm⁻¹).
-
-
Data Acquisition:
-
Instrument: FT-VCD spectrometer (e.g., BioTools ChiralIR or JASCO FVS-6000).
-
Resolution: 4 cm⁻¹.
-
Scans: Accumulate 2,000–4,000 scans to improve Signal-to-Noise (S/N) ratio.
-
Baseline Correction: Subtract the solvent spectrum or the racemate spectrum (if available) to remove artifacts.
-
-
Computational Modeling (The "Self-Validating" Step):
-
Conformational Search: Use Molecular Mechanics (MMFF94) to find low-energy conformers. Crucial: Ensure the ethyl group rotation is fully sampled.
-
Geometry Optimization: DFT level B3LYP/6-31G(d) or higher.
-
Frequency Calculation: Calculate vibrational frequencies and rotational strengths.
-
Lorentzian Broadening: Apply a bandwidth (typically 6–10 cm⁻¹) to simulate the spectrum.
-
-
Assignment:
-
Compare the sign and intensity of the carbonyl stretch (~1740 cm⁻¹) and the skeletal fingerprints (1000–1400 cm⁻¹).
-
Calculate the Enantiomeric Similarity Index (ESI). A confidence score >90% confirms the assignment.
-
Visualization: VCD Logic Flow
Caption: The VCD workflow couples experimental data with ab initio calculations to provide a non-destructive assignment of configuration.
Validation Method: X-Ray Crystallography (The "Heavy" Route)
While X-ray is definitive, this compound is likely a liquid. To utilize the Bijvoet method (anomalous dispersion), you must introduce a heavy atom and create a crystalline lattice.[2]
Protocol: Derivatization Strategy
-
Reagent Selection: Use 4-bromophenylhydrazine or 2,4-dinitrophenylhydrazine . The bromine atom provides the necessary electron density for anomalous scattering (essential for AC determination without a known chiral reference).
-
Synthesis:
-
React the ketone (1 eq) with 4-bromophenylhydrazine hydrochloride (1.1 eq) and sodium acetate in ethanol.
-
Reflux for 1–2 hours.
-
Cool to induce precipitation of the hydrazone.
-
-
Crystallization:
-
Recrystallize slowly from Ethanol/Water or Hexane/DCM to obtain single crystals suitable for diffraction.
-
-
Analysis:
-
Solve the structure. The heavy bromine atom allows determination of the absolute structure parameter (Flack parameter).
-
Flack Parameter (x):
- : Correct structure.
- : Inverted structure (wrong enantiomer).
-
Screening Method: The Octant Rule (ECD)
For rapid screening of multiple batches, Electronic Circular Dichroism (ECD) relying on the Octant Rule is highly effective for saturated bicyclic ketones.
Theoretical Application
The carbonyl group of the norbornanone is the reference chromophore (
-
The Rule: Substituents in the "Back-Upper-Left" and "Back-Lower-Right" octants make a positive contribution to the Cotton effect (CE).[3] Substituents in the "Back-Upper-Right" and "Back-Lower-Left" make a negative contribution.
-
Application to this compound:
-
Look down the
axis. -
The bridgehead ethyl group at C1 is the primary perturbing factor.
-
If the specific enantiomer places the C1-Ethyl group in a positive octant, a positive Cotton Effect will be observed in the CD spectrum around 295 nm.
-
Warning: This is semi-empirical. It should be calibrated once against VCD or X-ray data.
-
Visualization: Method Selection Logic
Caption: Decision tree for selecting the appropriate validation method based on sample physical state.
References
-
BioTools. (n.d.). Absolute Configuration by VCD. Retrieved from [Link]
- Stephens, P. J., Devlin, F. J., Chabalowski, C. F., & Frisch, M. J. (1994). Ab Initio Calculation of Vibrational Absorption and Circular Dichroism Spectra Using Density Functional Force Fields. Journal of Physical Chemistry.
- Lightner, D. A., & Gurst, J. E. (2000). Organic Conformational Analysis and Stereochemistry from Circular Dichroism Spectroscopy. Wiley-VCH.
-
Schrödinger. (2022).[4] Resolving Absolute Stereochemistry in Early Drug Discovery with VCD. Retrieved from [Link]
- Flack, H. D. (1983). On Enantiomorph-Polarity Estimation. Acta Crystallographica Section A.
- Kirk, D. N. (1986). The Octant Rule. Tetrahedron.
Sources
Spectroscopic Differentiation of 1-Ethylbicyclo[2.2.1]heptan-2-one Isomers: A Technical Guide
Topic: Spectroscopic Differentiation of 1-Ethylbicyclo[2.2.1]heptan-2-one Isomers Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]
Executive Summary
In the synthesis of pharmacologically active norbornane scaffolds, the precise regiochemical assignment of substituents is critical. This compound (1-Ethylnorcamphor) represents a specific structural challenge: distinguishing the bridgehead-substituted target from its thermodynamically accessible isomers, particularly 3-ethylbicyclo[2.2.1]heptan-2-one (3-Ethylnorcamphor).
This guide provides a definitive spectroscopic framework for differentiating these isomers. Unlike standard alkyl ketones, the rigid bicyclic framework of norbornanone imposes unique magnetic and vibrational constraints. We present a multi-modal analysis—integrating NMR (1D & 2D) , Mass Spectrometry , and IR —to validate structural identity with high confidence.
Structural Landscape & Isomer Definition
The core challenge lies in distinguishing the Target (1-Substituted) from Positional Isomers (3-Substituted) and Stereoisomers (Exo/Endo) .
| Feature | This compound (Target) | 3-Ethylbicyclo[2.2.1]heptan-2-one (Alternative) |
| Structure | Ethyl group at Bridgehead (C1). | Ethyl group at |
| Chirality | Chiral (Enantiomers: | Chiral + Diastereomeric (Exo / Endo). |
| Symmetry | ||
| Key Proton | No proton at C1 (Quaternary). | Proton present at C1 (Bridgehead). |
| Stability | Kinetically formed; difficult to enolize at C1. | Thermodynamically equilibrating via enolization at C3. |
Spectroscopic Comparison: Diagnostic Markers
The following data summarizes the critical signals required to confirm the 1-ethyl regioisomer.
Nuclear Magnetic Resonance (NMR)
NMR is the primary tool for structural confirmation. The absence of the C1 bridgehead proton is the definitive "smoking gun" for the 1-ethyl isomer.
Table 1: Comparative NMR Diagnostics (
| Nucleus | Parameter | 1-Ethyl Isomer (Target) | 3-Ethyl Isomer (Endo/Exo) | Differentiation Logic |
| C1-H Signal | Absent | Multiplet, | The C1 bridgehead proton is diagnostic for the norbornane skeleton. Its absence confirms C1 substitution. | |
| C3-H Signal | Multiplet ( | Multiplet, | 1-Ethyl has two protons at C3; 3-Ethyl has only one (plus the ethyl group). | |
| Ethyl Signals | Triplet ( | Triplet ( | The | |
| C1 Signal | Quaternary (Cq) , | Methine (CH) , | DEPT-135 is critical: C1 disappears in 1-ethyl but remains positive (CH) in 3-ethyl. | |
| C2 (C=O) | C1 substitution causes a downfield shift due to steric compression and deshielding. |
Mass Spectrometry (GC-MS)
Fragmentation patterns in bicyclic ketones are driven by
Table 2: MS Fragmentation Pathways (EI, 70 eV)
| Ion Type | 1-Ethyl Isomer | 3-Ethyl Isomer | Mechanism |
| Molecular Ion ( | m/z 138 (Weak) | m/z 138 (Moderate) | Bridgehead substitution often destabilizes the molecular ion. |
| Base Peak | m/z 109 ( | m/z 67 or 55 | 1-Ethyl: Loss of Ethyl radical is favored to relieve bridgehead strain. 3-Ethyl: Retro-Diels-Alder (RDA) fragmentation dominates. |
| McLafferty | Not possible (No | Possible (if chain length >2, but ethyl is short) | 3-ethyl isomers often show complex rearrangements involving ring opening. |
Experimental Protocols
Protocol A: Structural Validation via DEPT-135 NMR
This protocol definitively separates the quaternary C1 (1-ethyl) from the methine C1 (3-ethyl).
-
Sample Preparation: Dissolve 15-20 mg of the analyte in 0.6 mL of
(99.8% D) containing 0.03% TMS. Filter through a glass wool plug into a 5mm NMR tube. -
Acquisition Parameters:
-
Pulse Sequence: DEPT-135 (Distortionless Enhancement by Polarization Transfer).
-
Relaxation Delay (D1): 2.0 seconds.
-
Scans (NS): Minimum 256 to resolve quaternary carbons (via absence).
-
-
Data Processing:
-
Apply exponential multiplication (LB = 1.0 Hz).
-
Phase correction: Ensure
are positive (up) and are negative (down).
-
-
Interpretation:
-
1-Ethyl: Look for the disappearance of the signal at ~60 ppm (C1).
-
3-Ethyl: The signal at ~50 ppm (C1) will remain positive (up).
-
Protocol B: Isomer Ratio Determination via GC-FID
Used to quantify the ratio of 1-ethyl target vs. 3-ethyl byproducts.
-
Column: DB-WAX or equivalent polar capillary column (30m x 0.25mm x 0.25µm).
-
Carrier Gas: Helium at 1.2 mL/min (Constant Flow).
-
Temperature Program:
-
Initial: 60°C (Hold 2 min).
-
Ramp: 10°C/min to 220°C.
-
Final: 220°C (Hold 5 min).
-
-
Detection: FID at 250°C.
-
Elution Order (Typical):
-
Exo-3-ethyl < Endo-3-ethyl < 1-Ethyl (Bridgehead isomers typically elute later on polar phases due to globular shape).
-
Decision Logic for Isomer Identification
The following flowchart illustrates the logical pathway to confirm the identity of this compound.
Figure 1: Logical workflow for the spectroscopic differentiation of 1-ethyl vs. 3-ethyl norbornanone isomers.
References
-
PubChem. (2025).[2][3][4][5][6] this compound Compound Summary. National Library of Medicine. Available at: [Link]
-
Lippmaa, E., Pehk, T., Belikova, N. A., et al. (1976). Carbon-13 chemical shifts of bicyclo[3.2.1]octane and bicyclo[2.2.1]heptane derivatives. Organic Magnetic Resonance.[7][8] Available at: [Link]
-
NIST Chemistry WebBook. (2025). Bicyclo[2.2.1]heptane, 2-ethyl- Data. National Institute of Standards and Technology. Available at: [Link]
-
SpectraBase. (2025).[5][6][9] Bicyclo[2.2.1]heptan-2-one NMR Data. Wiley Science Solutions. Available at: [Link][8]
Sources
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- 3. Bicyclo(2.2.1)heptan-2-one | C7H10O | CID 10345 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Bicyclo(2.2.1)heptane | C7H12 | CID 9233 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Bicyclo(2.2.1)heptane | C7H12 | CID 9233 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Bicyclo(2.2.1)heptan-2-ol, 2-ethyl-1,3,3-trimethyl-, (1R,2R,4S)- | C12H22O | CID 76959240 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 9. researchgate.net [researchgate.net]
Structural Confirmation of 1-Ethylbicyclo[2.2.1]heptan-2-one Reduction Products
This guide details the structural confirmation of reaction products derived from 1-Ethylbicyclo[2.2.1]heptan-2-one (1-Ethylnorcamphor). It focuses on the reduction of the ketone to its corresponding alcohols, a transformation where stereochemical assignment is critical for downstream pharmaceutical applications.
Executive Summary
The reduction of This compound yields two diastereomeric alcohols: 1-ethyl-exo-norbornan-2-ol and 1-ethyl-endo-norbornan-2-ol . Unlike unsubstituted norcamphor, where hydride attack is predominantly exo (yielding the endo-alcohol), the bulky 1-ethyl group at the bridgehead sterically crowds the exo face. This guide compares the analytical performance of 1D NMR , 2D NOESY , and X-Ray Crystallography in distinguishing these isomers, providing a validated protocol for their synthesis and assignment.
Reaction Mechanism & Stereochemistry
The bicyclo[2.2.1]heptane skeleton is rigid.[1] The carbonyl at C2 can be approached from two vectors:
-
Exo-Attack: Hydride approaches from the bridge side (top), yielding the Endo-Alcohol .[1]
-
Endo-Attack: Hydride approaches from the double-bond side (bottom), yielding the Exo-Alcohol .
In 1-ethylnorcamphor, the C1-ethyl group exerts significant steric influence, often shifting the product ratio compared to the parent norcamphor.
Figure 1: Divergent reaction pathways for the reduction of 1-ethylnorcamphor. The C1-ethyl group modifies the steric environment of the exo-face.
Comparative Analysis of Structural Assignment Methods
The following table compares the efficacy of three primary methods for distinguishing the exo and endo alcohol products.
| Feature | Method A: 1H NMR (1D) | Method B: 2D NOESY | Method C: X-Ray Crystallography |
| Primary Indicator | Coupling Constants ( | Through-Space Correlations | 3D Atom Coordinates |
| Differentiation Power | Moderate. The C1-ethyl group removes the | High. Definitive spatial assignment of the C2-proton relative to the C7-bridge and C1-ethyl group. | Absolute. Unambiguous stereochemical proof. |
| Sample Requirement | ~5 mg (Dissolved) | ~10-20 mg (Dissolved) | Single Crystal (Solid) |
| Throughput | High (10 mins) | Medium (1-4 hours) | Low (Days/Weeks) |
| Cost Efficiency | High | Moderate | Low |
| Recommendation | Routine Screening | Validation Standard | Final Confirmation |
Experimental Protocol: Synthesis and Isolation
This protocol is designed to generate both isomers to allow for comparative analysis.
Materials
-
Substrate: this compound (1.0 mmol)
-
Reagent: Sodium Borohydride (NaBH4, 1.5 mmol)
-
Solvent: Methanol (anhydrous)
-
Quench: 1N HCl, Saturated NaHCO3
Step-by-Step Methodology
-
Setup: Flame-dry a 25 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.
-
Dissolution: Dissolve this compound (138 mg, 1.0 mmol) in 5 mL of anhydrous methanol. Cool the solution to 0°C in an ice bath.
-
Reduction: Add NaBH4 (57 mg, 1.5 mmol) portion-wise over 5 minutes. Note: Gas evolution (H2) will occur.
-
Reaction: Stir at 0°C for 30 minutes, then allow to warm to room temperature (25°C) for 1 hour. Monitor by TLC (20% EtOAc/Hexane).
-
Quench: Carefully add 1 mL of 1N HCl to destroy excess hydride, then neutralize with 2 mL saturated NaHCO3.
-
Extraction: Evaporate methanol under reduced pressure. Extract the aqueous residue with Dichloromethane (3 x 10 mL).
-
Purification: Dry combined organics over MgSO4, filter, and concentrate. Purify via flash column chromatography (Silica gel, gradient 5-15% EtOAc/Hexane) to separate the diastereomers.
Analytical Data & Interpretation
1H NMR Diagnostics (400 MHz, CDCl3)
The presence of the ethyl group at C1 eliminates the vicinal coupling between H1 and H2, which is typically used to assign norbornanols. We must rely on H2-H3 couplings and chemical shifts.
| Signal | Isomer A: Endo-Alcohol (Product of Exo-Attack) | Isomer B: Exo-Alcohol (Product of Endo-Attack) |
| C2-H Proton | Multiplet / ddd at ~3.8 - 3.9 ppm | Doublet of Doublets (dd) at ~3.4 - 3.5 ppm |
| Multiplicity Logic | The Exo-H (on C2) couples with H3-exo ( | The Endo-H (on C2) couples with H3-exo ( |
| C1-Ethyl Signals |
Note: The "Endo-Alcohol" has an "Exo-Hydrogen" at C2, and vice versa. This terminology often causes confusion; referring to the C2-H orientation is more precise.
2D NOESY Correlations (The "Gold Standard" for Solution State)
NOESY (Nuclear Overhauser Effect Spectroscopy) determines spatial proximity (< 5 Å).
-
Scenario A (Endo-Alcohol / Exo-H):
-
The C2-H is Exo .[3] It points toward the bridge (C7).
-
Key NOE: Strong correlation between C2-H and C7-H(syn) (the bridge proton on the same side).
-
Ethyl Effect: Minimal NOE between C2-H and the Ethyl group (which is at the bridgehead but directed away from the exo-H vector).
-
-
Scenario B (Exo-Alcohol / Endo-H):
-
The C2-H is Endo .[3] It points "down" into the cavity.
-
Key NOE: Strong correlation between C2-H and C6-H(endo) (Long-range W-proximity).
-
Negative Result: Absence of NOE between C2-H and C7-H(syn).
-
Figure 2: Decision tree for assigning stereochemistry based on NOESY correlations of the C2-proton.
References
-
Stereoselectivity in Norbornanone Reductions
-
NMR Assignment of Norbornane Derivatives
-
General Norbornane Stereochemistry
- Title: Endo and Exo products of Diels-Alder Reaction with Practice Problems.
- Source: Chemistry Steps
-
URL:[Link]
-
1-Methylnorcamphor Data (Analogous System)
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 2-exo-Methyl-2-endo-norbornanol | C8H14O | CID 10866339 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. www2.latech.edu [www2.latech.edu]
- 4. Stereoselective hydroxylation of norcamphor by cytochrome P450cam. Experimental verification of molecular dynamics simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stereoselective Synthesis of Bicyclic Lactones Via Annelation Protocol [article.sapub.org]
- 6. 1H NMR Chemical Shift Changes as a Result of Introduction of Carbonyl-Containing Protecting Groups Observed in Bornol and Isoborneol [mdpi.com]
- 7. public.websites.umich.edu [public.websites.umich.edu]
- 8. Oxanorbornenes: promising new single addition monomers for the metathesis polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. (1R,4S)-1-methylbicyclo[2.2.1]heptan-2-one | C8H12O | CID 11105364 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. (1R)-1-methylbicyclo[2.2.1]heptan-2-one | C8H12O | CID 122593078 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to the Analytical Cross-Referencing of 1-Ethylbicyclo[2.2.1]heptan-2-one
For researchers, scientists, and professionals in drug development, the precise characterization of novel chemical entities is paramount. This guide provides an in-depth analytical comparison for 1-Ethylbicyclo[2.2.1]heptan-2-one, a substituted bicyclic ketone. It is important to note that publicly available, experimentally derived analytical data for this compound is scarce. Therefore, this guide will take a predictive and cross-referencing approach. We will compare the theoretical analytical characteristics of this compound with experimentally determined data from closely related structural analogs. This methodology allows for a robust, inferential characterization of the target compound.
The selected analogs for this comparison are:
-
Bicyclo[2.2.1]heptan-2-one (Norcamphor): The unsubstituted parent compound, providing a baseline for the core bicyclic structure.
-
1,7,7-Trimethylbicyclo[2.2.1]heptan-2-one (Camphor): A well-characterized analog with substitution at the bridgehead (C1) and C7 positions. This helps in understanding the influence of substitution on the bicyclic framework.
-
1-(Bicyclo[2.2.1]hept-2-yl)ethanone: An isomer of the target molecule, crucial for differentiating the substitution pattern based on spectral data.
-
2-Ethylbicyclo[2.2.1]heptane: The corresponding hydrocarbon, which allows for the deconvolution of spectral features associated with the ethyl-bicycloheptane skeleton from those of the ketone functional group.
Structural Comparison of Target Compound and Analogs
The structural differences between this compound and its selected analogs are fundamental to interpreting their spectral data. The ethyl group at the C1 bridgehead position in the target compound introduces steric and electronic effects that will significantly influence its spectroscopic fingerprint compared to the other molecules.
Caption: Logical relationship between the target molecule and its selected structural analogs for comparative analysis.
Comparative Analytical Data
The following tables summarize the available experimental data for the selected analogs. This data will form the basis for our predictive analysis of this compound.
Table 1: Mass Spectrometry Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Mass Fragments (m/z) | Source |
| Bicyclo[2.2.1]heptan-2-one | C₇H₁₀O | 110.15 | 95, 82, 67, 66 | [1] |
| 1,7,7-Trimethylbicyclo[2.2.1]heptan-2-one | C₁₀H₁₆O | 152.23 | 108, 95, 81, 69 | [2] |
| 1-(Bicyclo[2.2.1]hept-2-yl)ethanone | C₉H₁₄O | 138.21 | 95, 81, 67, 43 | [3] |
| 2-Ethylbicyclo[2.2.1]heptane | C₉H₁₆ | 124.22 | 95, 81, 67, 54 | [4][5] |
| This compound (Predicted) | C₉H₁₄O | 138.21 | 109 (M-29), 95, 81, 67 | [6] |
Table 2: Infrared (IR) Spectroscopy Data
| Compound | Key IR Absorptions (cm⁻¹) | Functional Group | Source |
| Bicyclo[2.2.1]heptan-2-one | ~1745 (strong) | C=O stretch | |
| 1,7,7-Trimethylbicyclo[2.2.1]heptan-2-one | ~1740 (strong) | C=O stretch | [2] |
| 1-(Bicyclo[2.2.1]hept-2-yl)ethanone | ~1705 (strong) | C=O stretch | [3] |
| 2-Ethylbicyclo[2.2.1]heptane | No C=O stretch | N/A | [4][5] |
| This compound (Predicted) | ~1740-1750 (strong) | C=O stretch | N/A |
Predictive Analysis of this compound Spectra
Mass Spectrometry (MS)
The predicted molecular formula for this compound is C₉H₁₄O, with a molecular weight of 138.21 g/mol .[6] The fragmentation pattern in electron ionization (EI) mass spectrometry is expected to be influenced by the bicyclic ring system and the ethyl group at the bridgehead.
-
Alpha-Cleavage: A primary fragmentation pathway for ketones is the cleavage of the bond alpha to the carbonyl group. For this compound, this would involve the loss of the ethyl group (•C₂H₅, 29 Da), leading to a prominent peak at m/z 109.
-
Retro-Diels-Alder Reaction: Bicyclo[2.2.1]heptane systems are known to undergo a characteristic retro-Diels-Alder fragmentation. This would result in the loss of ethene (28 Da) from a fragment, contributing to ions at lower m/z values.
-
Comparison with Analogs: The presence of a peak at m/z 109 would be a key differentiator from its isomer, 1-(Bicyclo[2.2.1]hept-2-yl)ethanone, which shows a significant peak at m/z 43 due to the loss of the acetyl group. The base peak is likely to be similar to norcamphor and 2-ethylbicyclo[2.2.1]heptane at m/z 95 or 81, corresponding to the stable bicyclic carbocation.
Infrared (IR) Spectroscopy
The most diagnostic feature in the IR spectrum of a ketone is the carbonyl (C=O) stretching vibration.
-
Carbonyl Stretch: For strained cyclic ketones, the C=O stretching frequency is typically higher than in acyclic ketones. Norcamphor exhibits a C=O stretch around 1745 cm⁻¹. The presence of the electron-donating ethyl group at the C1 position in this compound is expected to have a minimal effect on the C=O bond, thus a similar stretching frequency in the range of 1740-1750 cm⁻¹ is predicted.
-
Comparison with Isomer: This is in contrast to its isomer, 1-(Bicyclo[2.2.1]hept-2-yl)ethanone, where the carbonyl is less strained and exhibits a lower stretching frequency around 1705 cm⁻¹.
-
C-H Stretches: The spectrum will also show characteristic C-H stretching vibrations for the aliphatic ethyl group and the bicyclic system around 2850-3000 cm⁻¹.
Nuclear Magnetic Resonance (NMR) Spectroscopy
While experimental NMR data is unavailable, we can predict the key features of the ¹H and ¹³C NMR spectra based on established chemical shift principles.
-
¹H NMR: The spectrum would be complex due to the rigid bicyclic structure and the presence of multiple diastereotopic protons. Key expected signals include a triplet and a quartet for the ethyl group, likely in the 0.8-1.2 ppm and 1.5-2.0 ppm regions, respectively. The bridgehead protons and the protons on the carbon backbone would appear as complex multiplets in the 1.0-3.0 ppm range.
-
¹³C NMR: The most downfield signal would be the carbonyl carbon, expected in the range of 215-220 ppm, similar to norcamphor. The quaternary C1 carbon bearing the ethyl group would be shifted downfield compared to the C1 in norcamphor due to the substitution. The ethyl group carbons would appear at approximately 10-15 ppm (CH₃) and 25-30 ppm (CH₂).
Standardized Experimental Protocols
For the robust characterization of this compound and its analogs, the following standardized protocols are recommended.
Gas Chromatography-Mass Spectrometry (GC-MS)
This is a fundamental technique for the analysis of volatile and semi-volatile compounds.
Caption: A typical workflow for the analysis of bicyclic ketones by GC-MS.
Protocol:
-
Sample Preparation: Prepare a 1 mg/mL solution of the analyte in a volatile solvent such as dichloromethane or ethyl acetate.
-
GC Conditions:
-
Injector: 250 °C, split mode (e.g., 50:1).
-
Column: A non-polar column (e.g., 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Oven Program: Initial temperature of 50 °C, hold for 2 minutes, ramp at 10 °C/min to 250 °C, hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
MS Conditions:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Mass Range: Scan from m/z 40 to 300.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR provides information about the functional groups present in a molecule.
Protocol:
-
Sample Preparation: For a liquid sample, a thin film can be prepared between two NaCl or KBr plates. For a solid sample, a KBr pellet can be prepared.
-
Data Acquisition:
-
Collect a background spectrum of the empty sample compartment.
-
Place the sample in the beam path and collect the sample spectrum.
-
Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹.
-
The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides detailed information about the structure and connectivity of atoms.
Protocol:
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
¹H NMR Acquisition:
-
Acquire the spectrum on a 400 MHz or higher field spectrometer.
-
Typical parameters include a 30° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of ¹³C.
-
Conclusion
While direct experimental data for this compound remains elusive, a robust analytical understanding can be achieved through a comparative approach with its structural analogs. By cross-referencing the known spectral data of norcamphor, camphor, an isomeric ketone, and the corresponding hydrocarbon, we can confidently predict the key features in the mass spectrum, IR spectrum, and NMR spectra of the target compound. This guide provides the foundational data and standardized protocols to aid researchers in the identification and characterization of this and other novel bicyclic ketones.
References
-
National Institute of Standards and Technology. (n.d.). Bicyclo[2.2.1]heptan-2-one, 1,7,7-trimethyl-, (1S)-. In NIST Chemistry WebBook. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Bicyclo[2.2.1]heptane, 2-ethyl-. In NIST Chemistry WebBook. Retrieved from [Link]
-
PubChem. (n.d.). Bicyclo(2.2.1)heptan-2-one. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 1-Bicyclo(2.2.1)hept-2-ylethanone. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChemLite. (n.d.). This compound. University of Luxembourg. Retrieved from [Link]
-
SpectraBase. (n.d.). BICYCLO-[2.2.1]-HEPTAN-2-ON. Wiley-VCH GmbH. Retrieved from [Link]
Sources
- 1. Bicyclo(2.2.1)heptan-2-one | C7H10O | CID 10345 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Bicyclo[2.2.1]heptan-2-one, 1,7,7-trimethyl-, (1S)- [webbook.nist.gov]
- 3. 1-Bicyclo(2.2.1)hept-2-ylethanone | C9H14O | CID 93873 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Bicyclo[2.2.1]heptane, 2-ethyl- [webbook.nist.gov]
- 5. Bicyclo[2.2.1]heptane, 2-ethyl- [webbook.nist.gov]
- 6. PubChemLite - this compound (C9H14O) [pubchemlite.lcsb.uni.lu]
Safety Operating Guide
1-Ethylbicyclo[2.2.1]heptan-2-one: Operational Disposal Guide
[1][2][3]
Part 1: Executive Summary & Immediate Action Card
Status: ACTIVE HAZARD Primary Disposal Path: High-Temperature Incineration (HTI) Prohibited: Sanitary Sewer, Trash/Landfill, Evaporation via Fume Hood.[1][2]
This guide defines the standard operating procedure (SOP) for the disposal of 1-Ethylbicyclo[2.2.1]heptan-2-one . As a lipophilic bicyclic ketone, this compound presents specific flammability and volatility risks that require strict segregation from oxidizers and aqueous waste streams.
🚨 Emergency Spill Response (Quick Reference)
| Scenario | Immediate Action |
| Minor Spill (<100 mL) | 1. Extinguish ignition sources. 2. Absorb with vermiculite or activated carbon . 3.[2] Transfer to a sealed, labeled waste container using non-sparking tools.[2] |
| Major Spill (>100 mL) | 1. Evacuate area. 2. Isolate airflow (close hood sash, activate emergency exhaust). 3. Contact EHS immediately. Do not attempt cleanup without SCBA if vapors are intense.[2] |
| Skin Contact | Wash with soap and water for 15 minutes.[2] Do not use organic solvents (ethanol/acetone) to clean skin, as they increase absorption.[2] |
Part 2: Chemical Profile & Hazard Identification[1][2][3][4][5][6]
Understanding the physicochemical properties of this compound is critical for selecting the correct waste stream.[1][3][2]
| Property | Specification | Operational Implication |
| CAS Number | 52352-87-1 | Use for waste manifesting and inventory tracking.[1][3][2] |
| Chemical Class | Bicyclic Ketone | High lipophilicity; incompatible with some rubber seals (e.g., natural rubber).[2] |
| Flash Point | ~60-70°C (Est.)[1][3][2] | Combustible Liquid/Solid .[2] Classified as Ignitable Waste (RCRA D001).[3][2] |
| Solubility | Insoluble in water | Do not flush. Will phase-separate and accumulate in traps/pipes.[3][2] |
| Reactivity | Stable | Incompatible with Strong Oxidizers (Nitric Acid, Peroxides).[2] Risk of exothermic reaction.[2][4] |
Expert Insight: While often chemically stable, bicyclic ketones can permeate polyethylene (LDPE) over time.[2] High-Density Polyethylene (HDPE) or Borosilicate Glass are the mandatory storage materials for waste accumulation.[1][3][2]
Part 3: Pre-Disposal Handling & Segregation[1][2][3]
Effective disposal begins at the bench.[2] Improper segregation is the leading cause of waste rejection and lab accidents.
Waste Stream Classification
Segregate this compound into Non-Halogenated Organic Solvent streams.
-
Acceptable Co-contaminants: Acetone, Ethanol, Ethyl Acetate, Toluene, Hexane.[2]
-
STRICTLY PROHIBITED Co-contaminants:
Container Specifications
-
Primary Choice: Amber Glass Winchester bottles (prevents UV degradation and allows visual inspection).[2]
-
Cap Liner: PTFE (Teflon) or Polypropylene.[3][2] Avoid cardboard or rubber liners.[1][2]
Labeling Requirements
Every container must be labeled before the first drop of waste is added.[2]
Part 4: Disposal Protocols (Step-by-Step)
Protocol A: Trace Waste (Vials, Pipette Tips, Wipes)
For solids contaminated with <5% residual liquid.[1]
-
Evaporation Check: Ensure no free-standing liquid remains.[3][2]
-
Bagging: Place contaminated solids in a clear, 4-mil polyethylene bag.
-
Secondary Containment: Place the sealed bag into the Solid Hazardous Waste Drum (typically yellow or black barrel).[2]
-
Manifesting: Log the weight as "Debris contaminated with organic ketones."[2]
Protocol B: Bulk Liquid Disposal (Process Waste)
For reaction mixtures, mother liquors, or expired stock.[1]
-
pH Check: Verify the waste stream is neutral (pH 5-9).[3][2] If acidic/basic, neutralize carefully before adding to the organic solvent drum to prevent drum corrosion or exothermic spikes.
-
Transfer:
-
Log Entry: Record volume and concentration on the satellite accumulation log.
-
Closure: Screw the bung tight immediately after transfer. Do not leave funnels in open drums.
Protocol C: Final Destruction (Facility Level)
This section is for the EHS coordinator managing the waste vendor.[1][3]
The only validated destruction method for bicyclic ketones is High-Temperature Incineration (HTI) with energy recovery.[1][3][2]
Part 5: Visual Workflows
Decision Logic for Waste Segregation
The following diagram illustrates the critical decision points for disposing of this compound to ensure safety and compliance.
Figure 1: Decision tree for segregating this compound waste based on physical state and volume.[1][3][2]
Part 6: Regulatory Compliance & Waste Codes[1][3]
Failure to classify waste correctly can result in significant fines.[2][6] Use the following codes for manifesting:
| Regulation | Code | Description |
| US EPA (RCRA) | D001 | Ignitable Waste (Characteristic).[1][3][2] |
| US EPA (RCRA) | D003 | Reactive (Only if mixed with oxidizers - avoid this).[1][3][2] |
| EU Waste (EWC) | 07 01 04 | Other organic solvents, washing liquids and mother liquors.[2] |
| EU Waste (EWC) | 16 05 06 | Lab chemicals consisting of or containing hazardous substances.[3][2] |
Note: If the waste contains heavy metals or other listed solvents (e.g., Methanol F003), additional codes may apply. Always default to the most stringent classification.
Part 7: References
-
US Environmental Protection Agency. (2023). Resource Conservation and Recovery Act (RCRA) Orientation Manual. EPA530-F-11-003.[1][3][2] Retrieved from [Link][1][3]
-
National Research Council. (2011).[2] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[2] Retrieved from [Link][1][3]
-
Clean Harbors. (2023). High-Temperature Incineration Technical Services. Retrieved from [Link][1][3]
Sources
- 1. Bicyclo[2.2.1]heptan-2-one, 1,7,7-trimethyl-, (1S)- [webbook.nist.gov]
- 2. hopkinsmfg.com [hopkinsmfg.com]
- 3. 1-Bicyclo(2.2.1)hept-2-ylethanone | C9H14O | CID 93873 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 5. atlantic-chemicals.com [atlantic-chemicals.com]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
Personal Protective Equipment (PPE) & Handling Guide: 1-Ethylbicyclo[2.2.1]heptan-2-one
[1][2]
Part 1: Executive Safety Summary (Grab-and-Go)
Warning: Specific toxicological data for 1-Ethylbicyclo[2.2.1]heptan-2-one is limited.[1][2] This guide applies the Precautionary Principle , deriving protocols from structural analogs (Norbornanone, Camphor, and C9-Ketones).[2] Treat this compound as a permeating irritant and combustible liquid .[2]
| Parameter | Critical Specification |
| Primary Hazards | Skin/Eye Irritant , CNS Depressant (Inhalation), Combustible .[1][2] |
| Glove Protocol | Do NOT rely on standard thin nitrile. Ketones degrade nitrile.[2] • Splash: Double-gloved High-Breakthrough Nitrile (≥5 mil).[1][2]• Immersion: Butyl Rubber or Silver Shield/4H® (Laminate).[2] |
| Eye Protection | Chemical Splash Goggles (ANSI Z87.1).[1][2] Safety glasses are insufficient due to vapor irritation.[2] |
| Respiratory | Work in Fume Hood. If outside hood: Half-face respirator with Organic Vapor (OV) cartridges.[1][2] |
| Clothing | Lab coat (100% cotton or Nomex/fire-resistant).[1][2] Synthetic blends may melt if the solvent ignites.[2] |
| Storage | Cold Chain Required (2-8°C). Store under inert gas (Argon/Nitrogen).[1][2] Segregate from oxidizers.[2][3] |
Part 2: Technical Hazard Analysis & Logic
As researchers, we cannot simply follow a checklist; we must understand the mechanism of exposure to prevent it.
The "Ketone Permeation" Factor
Bicyclic ketones like this compound possess high lipophilicity (LogP > 2.5 estimated).[1][2] This allows them to:
-
Penetrate Skin: Rapidly cross the dermal barrier, carrying other dissolved reagents with them.
-
Degrade PPE: Ketones attack the polymer matrix of standard nitrile gloves, causing swelling and "breakthrough" often minutes before visual degradation occurs.
Volatility & CNS Effects
While less volatile than acetone, the bicyclic structure allows for significant vapor pressure at room temperature. Inhalation of analogs (e.g., Camphor) is linked to Central Nervous System (CNS) excitation followed by depression.
Part 3: PPE Selection & Decision Logic
The following decision tree illustrates the required PPE based on your experimental scale.
Figure 1: PPE Decision Logic based on operational scale and engineering controls.
Part 4: Detailed Operational Protocols
Protocol A: Routine Handling (Analytical/Small Scale)
For weighing, NMR prep, and aliquoting < 10 mL.
-
Engineering Control: Perform all operations inside a certified chemical fume hood.
-
Hand Protection (The "Double-Shell" Method):
-
Eye Defense: Wear indirect-vent goggles .[1][2] Safety glasses with side shields are insufficient because ketone vapors can bypass the side gaps and irritate the ocular mucosa.[2]
Protocol B: Bulk Synthesis & Transfer
For reactions > 100 mL, rotary evaporation, or waste consolidation.[2]
-
Glove Upgrade: Switch to Butyl Rubber or Silver Shield/4H® (Laminate) gloves.[2]
-
Body Protection:
-
Add a Chemical Resistant Apron (Rubber/Neoprene) over the lab coat.[2]
-
Ensure sleeves are tucked inside the gauntlet of the glove, or taped, to prevent liquid from running down the arm during overhead work (e.g., filling burettes).
-
Protocol C: Spill Response (Immediate Action)
If a spill occurs (> 10 mL), evacuate the immediate area and assess.
-
Don PPE: SCBA (if available) or Full-Face Respirator with OV cartridges; Butyl gloves; Tyvek suit.[1][2]
-
Containment: Do NOT use standard paper towels.
-
Use Vermiculite or Activated Carbon spill pads.[2]
-
Reason: Paper towels increase the surface area for evaporation, rapidly increasing the vapor concentration in the room to explosive/toxic limits.
-
-
Neutralization: Absorb, sweep into a high-density polyethylene (HDPE) pail, and seal immediately.[2]
Part 5: Waste Disposal & Decontamination[2]
Disposal Logic: Ketones are flammables and must not enter the sewer system.[2]
-
Segregation: Collect in Class I Flammable Solvent waste containers.
-
Incompatibility: Do NOT mix with concentrated oxidizers (Nitric Acid, Peroxides). Bicyclic ketones can form unstable peroxides or undergo violent oxidation.[2]
-
-
Container Material: Use HDPE or Glass.[2] Avoid PVC containers, as ketones can leach plasticizers, compromising the container's structural integrity over time.
-
Decontamination of Glassware:
-
Rinse glassware with Acetone or Ethanol first (collect rinsate as waste).[2]
-
Wash with Alconox/detergent and water.[2]
-
Note: The distinct "camphor-like" odor may persist.[1][2] An oxidizing wash (dilute bleach) can help eliminate residual odor, but ensure all bulk solvent is removed first to prevent reaction.
-
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 93873 (Analog: 1-Bicyclo[2.2.1]hept-2-ylethanone).[1][2] Retrieved October 26, 2023, from [Link][2]
-
Occupational Safety and Health Administration (OSHA). Personal Protective Equipment: Glove Selection Chart (Ketones). Retrieved from [Link][1][2]
-
National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[2] Washington, DC: The National Academies Press. Retrieved from [Link][1][2]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
